D-Homophenylalanine tert-Butyl Ester
Description
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Properties
IUPAC Name |
tert-butyl (2R)-2-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to D-Homophenylalanine tert-Butyl Ester: A Chiral Building Block for Advanced Peptide Synthesis
This guide provides an in-depth technical overview of D-Homophenylalanine tert-butyl ester, a specialized amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry. We will move beyond simple descriptions to explore the causality behind its application, its synthesis, and the validation of its use in experimental settings.
Introduction: The Strategic Importance of a Modified Amino Acid
This compound is a synthetic derivative of the non-proteinogenic amino acid D-homophenylalanine. Its structure is distinguished by two key modifications from standard phenylalanine: an additional methylene group in its side chain (the "homo" designation) and the D-enantiomeric configuration. The carboxylic acid functional group is protected as a tert-butyl ester.
This combination of features makes it a valuable building block in peptide synthesis. The D-configuration and the extended side chain are strategically employed to design peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures. The tert-butyl ester serves as a robust protecting group for the C-terminus, preventing its participation in unwanted side reactions during the stepwise assembly of a peptide chain.
Physicochemical and Handling Characteristics
A precise understanding of the compound's properties is fundamental for its effective use in the laboratory. The data below is compiled for the hydrochloride (HCl) salt form, which is a common and stable variant for handling and storage.
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-4-phenylbutanoic acid tert-butyl ester hydrochloride | [1] |
| Synonyms | D-Homophenylalanine t-butyl ester HCl, H-D-HoPhe-OtBu HCl | [1] |
| CAS Number | 130316-46-0 (for the L-form hydrochloride) | [2][3][4] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |
| Molecular Weight | 271.78 g/mol | [2] |
| Appearance | White powder or solid | [5] |
| Purity | Typically ≥99% (HPLC) | [5] |
| Storage Conditions | Sealed in a dry environment, room temperature or refrigerated (2-8°C).[2] |
Safety Profile
Based on GHS classifications for structurally similar compounds, this compound should be handled with care.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][6]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[7][8] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powder.[4][7]
Synthesis and Chiral Integrity
The synthesis of this compound is a critical process where maintaining the stereochemical integrity of the chiral center is paramount. The most common strategy involves the acid-catalyzed esterification of D-homophenylalanine.
Causality of the Synthetic Route: The tert-butyl ester is typically formed by reacting the amino acid with isobutylene in the presence of a strong acid catalyst.[9] This method is advantageous because it proceeds under conditions that minimize racemization of the sensitive α-carbon. The amino group is often protected beforehand (e.g., with a Boc group) and deprotected later, or the reaction is performed on the amino acid salt.[9][10]
The diagram below illustrates a generalized workflow for this chemical transformation.
Caption: Generalized workflow for the synthesis of this compound.
Core Application: A Tool for Peptide Synthesis
The primary utility of this compound is in peptide synthesis, where the tert-butyl ester functions as a C-terminal protecting group.[11]
The Role of the tert-Butyl Ester (-OtBu) Group
In the stepwise construction of a peptide, the carboxylic acid of the first amino acid must be masked to prevent it from reacting during the activation and coupling of the second amino acid. The -OtBu group provides this protection.
Why this choice?
-
Stability: The tert-butyl ester is highly stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the N-terminus, which is a standard procedure in solid-phase peptide synthesis (SPPS).[12]
-
Orthogonality: It can be removed under conditions that do not affect most other protecting groups. This cleavage is achieved with strong acids, typically as part of the final cleavage cocktail that releases the synthesized peptide from its solid support resin.[12][13]
The diagram below outlines the role of this compound in the initial stage of a solid-phase peptide synthesis workflow.
Caption: Incorporation of the first amino acid in Solid-Phase Peptide Synthesis (SPPS).
Self-Validating Experimental Protocol: Coupling in SPPS
This protocol describes the manual coupling of the subsequent amino acid to a resin-bound D-homophenylalanine. The system is self-validating through the inclusion of a colorimetric test to confirm reaction completion.
Objective: To couple Fmoc-L-Alanine to a resin where D-homophenylalanine is the C-terminal residue.
Materials:
-
H₂N-D-HoPhe-Wang Resin (pre-loaded)
-
Fmoc-L-Alanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Kaiser Test Kit (Ninhydrin solutions)
Methodology:
-
Resin Swelling: Place the H₂N-D-HoPhe-Wang resin in a reaction vessel. Wash and swell the resin with DMF (3x) for 10 minutes each time. This exposes the reactive sites.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Alanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the solution to pre-activate for 2-5 minutes. The solution will typically turn yellow. Causality: HBTU converts the carboxylic acid of the incoming amino acid into an active ester, making it highly susceptible to nucleophilic attack by the free amine on the resin.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.
-
Validation - Kaiser Test: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Continue the reaction for another hour and re-test.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines, confirming the successful formation of the peptide bond. This step validates the completion of the coupling.
-
-
Washing: Once the Kaiser test is negative, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all residual reagents and by-products. The resin is now ready for the deprotection of the Fmoc group to allow for the next coupling cycle.
Conclusion
This compound is more than a mere reagent; it is a strategic tool for molecular design. Its D-configuration and extended side chain offer a pathway to create peptides with enhanced proteolytic stability and unique conformational properties, which are highly desirable traits in therapeutic peptide development. The tert-butyl ester provides robust and reliable protection of the C-terminus, integrating seamlessly into established Fmoc-based solid-phase synthesis workflows. The ability to control and validate each step of its incorporation, as outlined in the provided protocol, underscores the precision and reliability it brings to the synthesis of complex and novel peptide structures.
References
-
PubChem. (n.d.). D-Homophenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Chem-Impex. (n.d.). 4-tert-Butyl-D-β-homophenylalanine hydrochloride. Retrieved January 26, 2026, from [Link]
-
Chem-Impex. (n.d.). D-Alanine tert-butyl ester hydrochloride. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). D-Alanine tert-butyl ester hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Supplementary Information. (n.d.). General procedure for the synthesis of N-protected amino acid t-butyl ester. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. Retrieved January 26, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 26, 2026, from [Link]
-
Liu, Z., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (2013). Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Retrieved January 26, 2026, from [Link]
Sources
- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 130316-46-0|L-Homophenylalanine tert-Butyl Ester Hydrochloride|BLD Pharm [bldpharm.com]
- 3. eMolecules L-Homophenylalanine tert-Butyl Ester Hydrochloride | 130316-46-0 | Fisher Scientific [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. chemimpex.com [chemimpex.com]
- 6. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
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- 11. semanticscholar.org [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
Introduction: The Strategic Importance of D-Homophenylalanine tert-Butyl Ester in Synthesis
An In-Depth Technical Guide to the Commercial Sourcing of D-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This compound is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in medicinal chemistry and peptide science. Its structure, featuring an additional methylene group in the side chain compared to phenylalanine, and the D-chiral configuration, offers strategic advantages in drug design. The D-configuration inherently provides resistance to enzymatic degradation by common proteases, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.
The tert-butyl ester moiety is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions, yet readily removable under specific acidic conditions (e.g., using trifluoroacetic acid). This chemical orthogonality makes it an invaluable intermediate for complex, multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics. Its applications are prominent in the design of enzyme inhibitors, such as those targeting proteases and peptidases, where precise stereochemistry and conformational properties are paramount for biological activity.[1][2]
Part 1: Commercial Supplier Landscape
Identifying a reliable supplier is a foundational step that impacts research timelines, reproducibility, and the ultimate success of a development program. The commercial landscape for this compound includes large chemical conglomerates, specialized synthesis labs, and online marketplaces. The compound is often supplied as the free base (CAS 740055-30-5) or as a hydrochloride salt, which can offer improved stability and handling characteristics.
A comparative analysis of prominent commercial sources is presented below. It is crucial for researchers to verify the exact specifications and availability directly with the supplier, as these details can change.
Table 1: Comparison of Commercial Suppliers for this compound and its Salts
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| Sigma-Aldrich (Merck) | DL-Phenylalanine t-butyl ester hydrochloride | MFCD00190980 (for DL) | Varies (AldrichCPR grade) | Offers the racemic (DL) mixture and related D-phenylalanine derivatives. Researchers must carefully select the correct stereoisomer. |
| Thermo Fisher Scientific | D-Phenylalanine tert-butyl ester hydrochloride[3] | 3403-25-6 | 98% | This is the lower homologue (D-Phe), not D-Homophenylalanine. It is listed to highlight a common point of confusion.[3][4] |
| BLD Pharm | This compound[5] | 740055-30-5 | Not specified | Listed as a related product to the L-isomer, indicating potential availability.[5] |
| Chem-Impex | 4-tert-Butyl-D-β-homophenylalanine hydrochloride[1] | Not specified | Varies | Supplies a derivative, indicating capabilities in non-standard amino acids.[1] |
| Online Marketplaces (e.g., Echemi) | L-Homophenylalanine tert-Butyl Ester Hydrochloride[6] | 130316-46-0 | Typically ≥97-99% | Primarily lists the L-isomer from various manufacturers.[6] Diligence is required to source the D-isomer through these platforms. |
Note: The market for specific, non-standard amino acids like the D-isomer can be niche. Direct inquiry with custom synthesis providers is often a necessary step.
Part 2: A Framework for Supplier Qualification
Sourcing a chemical intermediate goes beyond simply finding the lowest price. For drug development professionals, a rigorous qualification process is mandatory to ensure quality, consistency, and regulatory compliance.
The Supplier Vetting Workflow
The following workflow provides a systematic approach to evaluating and selecting a supplier for a critical raw material like this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. D-Phenylalanine tert-butyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 5. 130316-46-0|L-Homophenylalanine tert-Butyl Ester Hydrochloride|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to D-Homophenylalanine tert-Butyl Ester
This guide provides a comprehensive overview of the physical and spectral properties of D-Homophenylalanine tert-Butyl Ester, a valuable building block in peptidomimetics and drug discovery. The information herein is curated for researchers, scientists, and professionals in drug development, offering both foundational data and practical insights into its synthesis and characterization.
Introduction to this compound
D-Homophenylalanine, an unnatural amino acid, and its derivatives are of significant interest in medicinal chemistry. The addition of a methylene group to the side chain of phenylalanine alters the conformational properties of peptides, which can lead to enhanced biological activity, increased metabolic stability, or modified receptor selectivity. The tert-butyl ester functional group serves as a protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide synthesis and enhancing the lipophilicity of the molecule. This ester is typically used in its hydrochloride salt form to improve its stability and handling properties.
Molecular Structure
The structure of this compound features a chiral center at the alpha-carbon, a phenyl group separated from the backbone by an ethyl group, and a bulky tert-butyl ester.
Caption: Molecular Structure of this compound
Physical and Chemical Properties
The physical and chemical properties of this compound are typically reported for its hydrochloride salt, which is the commercially available and more stable form. The properties of the D-enantiomer hydrochloride salt are expected to be identical to the L-enantiomer salt, with the exception of the optical rotation, which will have the same magnitude but the opposite sign.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO₂ (free base), C₁₄H₂₂ClNO₂ (HCl salt) | |
| Molecular Weight | 235.32 g/mol (free base), 271.79 g/mol (HCl salt) | |
| Appearance | Solid | |
| Purity | ≥97% | |
| Storage Temperature | 4°C |
Spectral Data and Interpretation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound hydrochloride in a solvent like CDCl₃ or D₂O is expected to show the following signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl | 7.1 - 7.3 | Multiplet | 5H | Aromatic protons |
| Cα-H | ~3.5 - 3.7 | Triplet | 1H | Proton on the alpha-carbon |
| Cγ-H₂ | ~2.6 - 2.8 | Triplet | 2H | Methylene protons adjacent to the phenyl ring |
| Cβ-H₂ | ~1.8 - 2.1 | Multiplet | 2H | Methylene protons adjacent to the alpha-carbon |
| tert-Butyl | ~1.4 - 1.5 | Singlet | 9H | Methyl protons of the tert-butyl group |
| NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | 3H | Protons of the ammonium group (in aprotic solvent) |
Causality of Predicted Shifts:
-
The aromatic protons are expected in the typical downfield region of 7.1-7.3 ppm.
-
The Cα-H proton is adjacent to the electron-withdrawing ester and ammonium groups, shifting it downfield to the 3.5-3.7 ppm range.
-
The Cγ-H₂ protons are deshielded by the adjacent phenyl group, placing them around 2.6-2.8 ppm.
-
The Cβ-H₂ protons are expected to be the most upfield of the side-chain methylene groups.
-
The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
The amine protons (as an ammonium salt) will be downfield and may be broad due to exchange.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show eight distinct signals corresponding to the chemically non-equivalent carbon atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Aromatic C (quaternary) | 140 - 142 |
| Aromatic CH | 126 - 129 |
| Cα | 55 - 60 |
| Cγ | 35 - 40 |
| Cβ | 30 - 35 |
| Quaternary C (tert-Butyl) | 80 - 85 |
| Methyl C (tert-Butyl) | 27 - 29 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound hydrochloride is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000 - 2800 | N-H (in NH₃⁺) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1600, ~1495 | C=C (aromatic) | Stretching |
| ~1250, ~1150 | C-O (ester) | Stretching |
Experiential Insight: The broad absorption in the 2800-3000 cm⁻¹ range is characteristic of an amine salt. The strong, sharp peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.
Mass Spectrometry (MS)
For the free base of this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z = 235. A common fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated carboxylic acid [M - 56 + H]⁺ at m/z = 180. Another expected fragmentation is the loss of the tert-butoxy group (73 Da) to give a peak at m/z = 162.
Synthesis of this compound Hydrochloride
The synthesis of amino acid tert-butyl esters is commonly achieved by the acid-catalyzed addition of isobutylene to the amino acid. This method is efficient and avoids the need for protecting the amino group.
Caption: A typical workflow for the synthesis of an amino acid tert-butyl ester hydrochloride.
Experimental Protocol
Materials:
-
D-Homophenylalanine
-
Dioxane (anhydrous)
-
Concentrated Sulfuric Acid
-
Isobutylene (liquefied)
-
Pressure vessel
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid solution in diethyl ether
Procedure:
-
Reaction Setup: In a pressure vessel, suspend D-Homophenylalanine (1 equivalent) in anhydrous dioxane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Addition of Isobutylene: Cool the vessel in a dry ice/acetone bath and add an excess of liquefied isobutylene (approximately 5-10 equivalents).
-
Reaction: Seal the pressure vessel and allow it to warm to room temperature. Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the vessel before carefully venting the excess isobutylene.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Isolation of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound as an oil.
-
Salt Formation: Dissolve the crude ester in diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
Purification: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Trustworthiness of the Protocol: This protocol is based on a well-established method for the synthesis of amino acid tert-butyl esters. The acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by isobutylene. The use of a pressure vessel is necessary to contain the volatile isobutylene. The workup procedure effectively removes the catalyst and unreacted starting material, and the final precipitation of the hydrochloride salt serves as a purification step.
Conclusion
This compound is a key intermediate for the synthesis of modified peptides. This guide provides a detailed overview of its physical and predicted spectral properties, along with a reliable synthesis protocol. The information presented here should serve as a valuable resource for scientists working in the field of peptide chemistry and drug development, enabling them to better utilize this compound in their research endeavors.
References
- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
Introduction: The Significance of D-Homophenylalanine tert-Butyl Ester in Drug Development
An In-Depth Technical Guide to the Solution Stability of D-Homophenylalanine tert-Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
D-Homophenylalanine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals. Its incorporation into peptide and small molecule drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity. The tert-butyl ester of D-homophenylalanine is a key intermediate, offering a protective group for the carboxylic acid functionality that is both robust under certain conditions and readily cleavable when necessary. Understanding the stability of this ester in solution is paramount for ensuring the integrity of synthetic pathways, the purity of active pharmaceutical ingredients (APIs), and the reliability of experimental outcomes.
This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound in solution. We will delve into the mechanistic underpinnings of its degradation, present a robust protocol for stability assessment through forced degradation studies, and offer practical insights for handling and formulation development.
Physicochemical Properties and Intrinsic Stability
The stability of this compound is fundamentally governed by its chemical structure. The presence of the bulky tert-butyl group introduces significant steric hindrance around the carbonyl carbon of the ester. This steric shield is the primary reason for the ester's notable resistance to nucleophilic attack, particularly under neutral and basic conditions.
The Double-Edged Sword of Steric Hindrance
While the tert-butyl group confers stability against base-mediated hydrolysis, it also influences the mechanism of acid-catalyzed cleavage. Unlike less hindered esters (e.g., methyl or ethyl esters) that typically undergo bimolecular acid-catalyzed hydrolysis (AAC2), tert-butyl esters favor a unimolecular pathway (AAL1)[1][2]. This mechanistic divergence has profound implications for the conditions under which the ester is labile.
Potential Degradation Pathways in Solution
The primary degradation pathway for this compound in solution is hydrolysis of the ester linkage. However, other pathways, such as oxidation of the aromatic ring, should also be considered, especially under stress conditions.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis (AAL1 Mechanism): Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. However, due to steric hindrance, the direct attack of a water molecule is disfavored. Instead, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a relatively stable tert-butyl carbocation and D-homophenylalanine[1][2]. This carbocation is then rapidly quenched by water to form tert-butanol. This pathway is generally favored in strongly acidic environments.
Base-Catalyzed Hydrolysis (BAC2 Mechanism): While significantly slower than for less hindered esters, base-catalyzed hydrolysis can still occur. A hydroxide ion can attack the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield D-homophenylalanine and tert-butanol. The rate of this reaction is highly dependent on the pH and temperature of the solution[3][4].
Oxidative Degradation
The phenyl ring of the homophenylalanine moiety is susceptible to oxidation, particularly in the presence of oxidizing agents or under exposure to light and oxygen. Hydroxyl radicals, for instance, can attack the aromatic ring, leading to the formation of hydroxylated derivatives[5]. This can be a concern during long-term storage or under specific processing conditions.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool in pharmaceutical development for elucidating potential degradation pathways and developing stability-indicating analytical methods[6][7][8][9]. By subjecting this compound to conditions more severe than those it would encounter during routine handling and storage, we can accelerate its degradation and identify the resulting degradants.
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Thermal Stress: Dilute 1 mL of the stock solution with 1 mL of a 50:50 acetonitrile:water mixture. Incubate at 80°C. Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Photolytic Stress: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Prior to injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC-UV method. Mass spectrometry (MS) detection can be coupled to the HPLC to aid in the identification of degradation products.
Proposed Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
This method should provide good separation of the parent compound from its potential degradation products, including D-homophenylalanine.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | ~15-25% | D-Homophenylalanine |
| 0.1 M NaOH, 60°C | 24 | ~5-10% | D-Homophenylalanine |
| 3% H₂O₂, RT | 24 | < 5% | Trace hydroxylated species |
| 80°C | 72 | < 2% | Not significant |
| Photolytic (ICH Q1B) | - | < 2% | Not significant |
Note: The percentage degradation values are hypothetical and serve as an illustrative example. Actual results may vary.
Key Insights and Recommendations for Handling and Storage
Based on the principles of tert-butyl ester stability and the expected outcomes of forced degradation studies, the following recommendations can be made:
-
pH Control is Critical: this compound is most stable in neutral to slightly acidic conditions (pH 4-7). Exposure to strong acids and bases should be minimized, especially at elevated temperatures, to prevent hydrolysis.[4][10][11][12][13]
-
Temperature Management: While thermally stable at ambient temperatures, prolonged exposure to high temperatures can accelerate degradation.[14][15][16][17][18] Therefore, it is advisable to store the compound in a cool, dry place.
-
Protection from Light and Oxidizing Agents: Although less susceptible to oxidation than hydrolysis, it is good practice to protect the compound from light and avoid contact with strong oxidizing agents to maintain the highest purity.
Conclusion
This compound is a relatively stable compound, with its primary liability being hydrolysis under acidic and, to a lesser extent, basic conditions. A thorough understanding of its stability profile, gained through systematic forced degradation studies, is essential for the successful development of pharmaceuticals incorporating this important building block. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of their work.
References
-
Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Forced Degradation Studies for Stability. Nelson Labs. [Link]
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]
-
The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. Preprints.org. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Oxidation of phenylalanine. ResearchGate. [Link]
-
How Temperature Can Affect Medication Stability. Emerald Transportation Solutions. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
-
Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. PubMed. [Link]
-
Oxidation and oxygenation of L-amino acids catalyzed by a L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. PubMed. [Link]
-
Practical considerations for amino acid isotope analysis. Copernicus Publications. [Link]
-
Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. [Link]
-
Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. National Institutes of Health. [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Phenylalanine. Wikipedia. [Link]
-
L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate. [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. PubMed. [Link]
-
An Overview of Phenylalanine and Tyrosine Kinetics in Humans. National Institutes of Health. [Link]
-
Effect of pH of the reactants on the ester yield. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Article Press. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]
-
Most labile ester protecting group? Reddit. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
Biochemistry | Catabolism of Phenylalanine & Tyrosine to Acetoacetate. YouTube. [Link]
-
Biodegradation of Methyl tert-Butyl Ether by Co-Metabolism with a Pseudomonas sp. Strain. National Institutes of Health. [Link]
-
Importance of Temperature Control in Pharmaceutical Stability Storage. SciSafe. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
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Methodological & Application
Application Note: Advanced NMR Characterization of Peptides Incorporating D-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as D-homophenylalanine (D-hPhe), into peptide scaffolds is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and unique conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the high-resolution three-dimensional structure and dynamics of these modified peptides in solution.[1] This guide provides a comprehensive framework for the NMR characterization of D-hPhe-containing peptides, detailing not just the procedural steps but the underlying scientific rationale. We present validated protocols for sample preparation, a suite of two-dimensional (2D) NMR experiments for complete resonance assignment and conformational analysis, and a logical workflow for data interpretation, empowering researchers to confidently characterize these next-generation therapeutics.
Foundational Principles: The "Why" of NMR for D-hPhe Peptides
The strategic substitution of natural L-amino acids with synthetic variants like D-homophenylalanine is driven by clear therapeutic goals. The D-configuration confers resistance to enzymatic degradation by proteases, significantly extending the peptide's in vivo half-life. The additional methylene group in the homophenylalanine side chain introduces distinct steric and hydrophobic properties that can profoundly influence peptide folding, receptor binding affinity, and selectivity.
However, these same modifications introduce unique challenges for structural characterization. The presence of a D-amino acid can disrupt canonical secondary structures (e.g., α-helices and β-sheets) and promote novel turn conformations. NMR spectroscopy is uniquely suited to this challenge because it provides atomic-level information in a near-physiological solution state, allowing for a complete and accurate depiction of the peptide's structure and behavior.[2][3]
The core of this characterization relies on a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically over two to three bonds (J-coupling). This is fundamental for mapping correlations within a residue, such as between the amide proton (NH), alpha-proton (Hα), and side-chain protons.[4]
-
TOCSY (Total Correlation Spectroscopy): Extends the COSY principle by revealing correlations between all protons within a single amino acid's spin system.[4] This is the primary tool for identifying the amino acid type, including the distinct spin system of D-homophenylalanine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, NOESY identifies protons that are close in space (typically <5 Å), regardless of their position in the sequence.[5][6] These through-space correlations provide the distance restraints necessary for calculating the peptide's three-dimensional fold.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, ROESY is particularly valuable for peptides in the intermediate molecular weight range (~1-2 kDa) where the standard NOE can be close to zero, ensuring that crucial spatial correlations can be reliably detected.[2]
Protocol 1: Rigorous Sample Preparation
The quality of NMR data is inextricably linked to the quality of the sample. This protocol ensures the preparation of a stable, aggregate-free sample suitable for high-resolution analysis.
Causality: Peptide concentration must be high enough for adequate signal-to-noise within a reasonable experiment time but low enough to prevent aggregation, which leads to line broadening and loss of resolution.[2][7] The choice of solvent is critical; it must fully solubilize the peptide while mimicking a relevant biophysical environment.[8][9] The pH must be carefully controlled to ensure chemical stability and slow the exchange of amide protons with the solvent, which is crucial for observing backbone correlations.[5]
Methodology:
-
Peptide Purity Verification: Ensure the synthesized peptide is >95% pure as determined by HPLC and mass spectrometry. Impurities can complicate spectral assignment and interfere with the analysis.
-
Solvent Selection:
-
For initial characterization, dissolve the peptide in a deuterated solvent that best matches its intended use (e.g., 90% H₂O/10% D₂O for aqueous solubility, or deuterated organic solvents like DMSO-d₆ or methanol-d₄ for hydrophobic peptides).[5]
-
The H₂O/D₂O mixture is essential for observing exchangeable amide protons, which are critical for backbone assignment.[5]
-
-
Concentration Optimization:
-
Aim for a final peptide concentration of 1-5 mM.[7]
-
Begin by dissolving a small, known quantity of the peptide in the final buffer volume (typically 500 µL) to test for solubility.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous buffer to between 4.0 and 5.5. This range minimizes the rate of amide proton exchange with water, keeping these crucial signals sharp and observable.[5]
-
Use dilute deuterated acid (DCl) or base (NaOD) for adjustments to avoid introducing non-deuterated species.
-
-
Final Preparation:
-
Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the final 500 µL sample to a high-quality NMR tube (e.g., Shigemi or equivalent for enhanced sensitivity).
-
Centrifuge the sample gently if any precipitate is observed.[10]
-
| Parameter | Recommended Value | Rationale |
| Purity | >95% | Prevents interference from contaminant signals. |
| Concentration | 1-5 mM | Balances signal-to-noise with solubility and aggregation risk.[7] |
| Volume | 500 µL | Standard volume for most 5 mm NMR probes. |
| Solvent | 90% H₂O / 10% D₂O | Allows observation of exchangeable amide protons.[5] |
| pH | 4.0 - 5.5 | Minimizes amide proton exchange rate for sharper signals.[5] |
| Temperature | 298 K (25 °C) | A standard starting point; can be varied to improve spectral resolution. |
NMR Data Acquisition Workflow
This section outlines the logical flow of experiments required for full peptide characterization. The causality lies in building information progressively: first identifying the individual amino acid spin systems (TOCSY), then linking them together in sequence (NOESY), and finally using this complete assignment to define the 3D structure.
Caption: Overall workflow for NMR characterization of a D-hPhe peptide.
Protocol 2: Through-Bond Correlation (TOCSY)
Causality: The TOCSY experiment is the most efficient way to identify complete amino acid spin systems. A longer mixing time allows magnetization to propagate through the entire coupled proton network of a residue, from the amide proton to the most distant side-chain protons.[5]
Methodology:
-
Load the sample and perform standard spectrometer setup (tuning, matching, shimming).
-
Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., mlevesgpph).
-
Key Parameter: Set the TOCSY mixing time (DIPSI-2 or MLEV-17 sequence) to 60-80 ms. This duration is optimal for transferring magnetization across most amino acid side chains.
-
Set the spectral width to cover all proton resonances (typically 12-14 ppm).
-
Acquire a sufficient number of scans to achieve good signal-to-noise.
Protocol 3: Through-Space Correlation (NOESY/ROESY)
Causality: The NOESY experiment detects protons that are close in 3D space, providing the essential data for structural calculation. The mixing time is critical: too short, and cross-peaks will be weak; too long, and spin diffusion can occur, leading to ambiguous or incorrect distance information.[5] For peptides of ~1-2 kDa, ROESY is often preferred as it avoids the problem of the NOE signal approaching zero intensity.[2]
Methodology:
-
Acquire a 2D NOESY spectrum using a standard pulse sequence (e.g., noesyesgpph).
-
Key Parameter: Set the NOESY mixing time to 150-300 ms. This is a good starting range for peptides of this size.
-
If acquiring a ROESY spectrum (e.g., roesyesgpph), use a mixing time of 200-400 ms.
-
Utilize water suppression techniques to minimize the large solvent signal.[5]
-
Process the data with appropriate window functions (e.g., squared sine-bell) in both dimensions.
| Experiment | Key Parameter | Typical Value | Purpose |
| TOCSY | Mixing Time | 60-80 ms | Correlate all protons within an amino acid spin system.[4][5] |
| NOESY | Mixing Time | 150-300 ms | Correlate protons <5 Å apart in space for structure calculation.[5] |
| ROESY | Mixing Time | 200-400 ms | Alternative to NOESY, especially for peptides ~1-2 kDa.[2] |
Data Analysis and Structure Elucidation
The analysis workflow is a systematic process of deduction, using the through-bond and through-space correlations to piece together the peptide's structure.
Caption: The logical workflow for sequential resonance assignment.
Step 1: Resonance Assignment
-
Identify Spin Systems: In the TOCSY spectrum, start from the well-dispersed amide proton region (typically 7-9 ppm). Each amide proton will show a vertical line of cross-peaks corresponding to all other protons in its own amino acid residue.[5][11] Use characteristic chemical shift patterns to identify amino acid types (e.g., Alanine has a simple Hα-Hβ pattern, while Leucine has a longer chain).[5]
-
Identify D-homophenylalanine: The D-hPhe spin system will resemble phenylalanine but with an additional methylene group. Expect to see correlations from Hα to Hβ protons, and importantly, from Hβ to Hγ protons, before reaching the aromatic ring protons. The chemical shifts will be distinct from standard amino acids.[12][13]
-
Sequential Walk: Use the NOESY spectrum to link the identified spin systems together. The most reliable sequential connection is the NOE between the Hα proton of residue i and the amide proton (NH) of the following residue i+1, denoted as dαN(i, i+1). By "walking" from one residue to the next using these key NOEs, you can map the assigned spin systems onto the known peptide sequence.[1]
Step 2: Conformational Analysis
-
Extract Distance Restraints: Once all resonances are assigned, integrate the volumes of the NOESY cross-peaks. These volumes are inversely proportional to the sixth power of the distance between the protons (Volume ∝ 1/r⁶).[5] Calibrate these volumes against known distances (e.g., the fixed distance between geminal protons) to classify NOEs as strong (<2.5 Å), medium (<3.5 Å), or weak (<5.0 Å).
-
Identify Key Structural NOEs: Look for specific long-range NOEs that define secondary structure. For example, dαN(i, i+3) or dαβ(i, i+3) NOEs are indicative of a turn conformation, which is common for peptides containing D-amino acids.
-
Structure Calculation: Use the list of distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, or AMBER). These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of structures that satisfy the experimental restraints. The final output is an ensemble of low-energy structures, whose convergence provides a measure of the structure's precision.
Table 3: Anticipated ¹H Chemical Shifts for D-homophenylalanine
These are approximate ranges and can be significantly influenced by the local conformational and electronic environment.[14]
| Proton | Expected Chemical Shift Range (ppm) | Notes |
| NH | 7.5 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |
| Hα | 4.0 - 5.0 | Influenced by backbone dihedral angles (φ, ψ). |
| Hβ | 2.7 - 3.2 | Diastereotopic protons, may appear as two distinct signals. |
| Hγ | 1.8 - 2.5 | The additional methylene group, key for identification. |
| Aromatic | 7.0 - 7.4 | Protons on the phenyl ring. |
Conclusion
The detailed structural characterization of peptides containing D-homophenylalanine is essential for understanding their biological activity and advancing them as therapeutic candidates. NMR spectroscopy provides an unparalleled toolkit for this purpose. By following a systematic approach—from meticulous sample preparation to the logical application of 2D NMR experiments and a rigorous data analysis workflow—researchers can achieve a high-resolution view of their peptide's structure in solution. This application note serves as a practical guide to navigate the complexities of this process, ensuring the generation of reliable and insightful structural data.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
Kshirsagar, R., & Singh, S. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-35. [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 183-199. [Link]
-
Gorske, B. C., Bastian, B. L., & Zuiderweg, E. R. P. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Spectroscopy Education. ChemRxiv. [Link]
-
University of California, Irvine. (n.d.). Structure determination of a 20 amino acid peptide by NMR. [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
Afonso, I., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules, 26(15), 4479. [Link]
- NMR Sample Preparation Guidelines. (n.d.). [Source not explicitly named, general protocol].
-
Pérez, J. J., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44), 27129-27139. [Link]
-
Peak Proteins. (n.d.). NMR sample preparation guidelines. [Link]
-
Royo, M., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24, 27129-27139. [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Nowick, J. S. (2011). Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. UC Irvine. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
-
Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 30(2), 209-217. [Link]
-
Afonso, I., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]
-
DeRider, M. L., & Horne, W. S. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Israel Journal of Chemistry, 62(9-10). [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
-
Chauhan, V. S., et al. (1987). Conformations of dehydrophenylalanine containing peptides. International Journal of Peptide and Protein Research, 30(2), 209-217. [Link]
-
Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
-
Singh, G., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]
-
Waudby, C. (n.d.). Sample preparation. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Protein NMR. (2012). Chemical Shift Mapping. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. youtube.com [youtube.com]
- 7. nmr-bio.com [nmr-bio.com]
- 8. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. feh.scs.illinois.edu [feh.scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Tert-Butyl Ester Deprotection with TFA
Welcome to the technical support center for peptide and organic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of chemical synthesis. This guide focuses on a common yet critical reaction: the deprotection of tert-butyl (t-Bu) esters using trifluoroacetic acid (TFA). While seemingly straightforward, this reaction is fraught with potential side reactions that can compromise the yield and purity of your final product.
This document is structured as a series of questions and answers to directly address the specific issues you may encounter in the lab. We will explore the "why" behind these problems and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated tert-butyl ester deprotection, and where does it go wrong?
A1: The deprotection of a tert-butyl ester with TFA is an acid-catalyzed cleavage that proceeds via a unimolecular substitution (SN1) pathway. The stability of the resulting tertiary carbocation is the driving force for this reaction.
The Mechanism:
-
Protonation: The carbonyl oxygen of the tert-butyl ester is protonated by the strong acid, TFA. This makes the ester a better leaving group.
-
Carbocation Formation: The carbon-oxygen bond cleaves, releasing the desired carboxylic acid and forming a stable tert-butyl carbocation. This is the rate-determining step of the reaction.[1][2]
-
Fate of the Carbocation: The highly reactive tert-butyl cation is the root cause of nearly all side reactions.[3] In an ideal scenario, it is quenched harmlessly. However, it is a potent electrophile that will readily react with any available nucleophile in the mixture.
This process is visualized in the workflow below.
Caption: General mechanism for TFA-mediated t-butyl ester deprotection.
Q2: I'm observing unexpected masses (+56 Da) in my peptide synthesis crude product. What is causing this?
A2: A mass increase of +56 Da is the classic signature of tert-butylation, a common and problematic side reaction. This occurs when the tert-butyl carbocation generated during deprotection alkylates nucleophilic residues within your peptide sequence.
The Causality: The tert-butyl cation (tBu⁺) is a "hard" electrophile. In the strongly acidic TFA environment, several amino acid side chains remain sufficiently nucleophilic to intercept this cation. The most susceptible residues are:
-
Tryptophan (Trp): The indole ring is highly electron-rich and readily alkylated.
-
Cysteine (Cys): The free thiol group is a potent nucleophile and is easily S-alkylated, forming S-tert-butyl-cysteine.[4][5]
-
Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[6]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated, though it is less reactive than Trp or Cys.
Furthermore, the t-butyl cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[6] This ester is an even more potent alkylating agent than the cation itself, exacerbating the problem.[4][6]
Caption: Alkylation of sensitive amino acids by the t-butyl cation.
Q3: How do "scavengers" work, and which ones should I use?
A3: Scavengers are nucleophilic compounds intentionally added to the cleavage cocktail to trap, or "scavenge," the reactive tert-butyl cations before they can modify your product.[4][7] They are essentially sacrificial nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues in your molecule.
Mechanism of Action: A scavenger provides an electron-rich site that rapidly and irreversibly reacts with the tBu⁺ cation, converting it into a stable, neutral species.
Caption: Competitive pathways for the t-butyl cation with and without scavengers.
Choosing the Right Scavenger: The choice of scavenger depends on the specific sensitive residues in your sequence. A combination, often called a "cocktail," is typically most effective.
| Scavenger | Target Cation/Residue | Typical % (v/v) | Mechanism/Notes |
| Triisopropylsilane (TIS) | Trityl (Trt) cations, reduces oxidation | 2.5 - 5% | Reduces carbocations via hydride transfer. Also helps prevent oxidation of Cys and Met. |
| Water (H₂O) | tert-Butyl (tBu) cations | 2.5 - 5% | Traps tBu⁺ to form tert-butanol. Also hydrolyzes any trifluoroacetic anhydride impurity.[5] |
| Thioanisole | tBu cations, protects Trp | 2 - 5% | A soft nucleophile that is highly effective at trapping tBu⁺.[5][7] Prevents re-attachment to Cys and Trp. |
| 1,2-Ethanedithiol (EDT) | tBu cations, reduces Met(O) | 2.5% | A strong nucleophile and reducing agent. Effective but has a strong odor. |
| Phenol | Trt and other aromatic cations | 5% | An aromatic scavenger, less effective for tBu⁺ than thioanisole but useful in complex mixtures.[5] |
Q4: My deprotection reaction is incomplete. What are the likely causes and how can I fix it?
A4: Incomplete deprotection is frustrating but usually correctable. The most common causes are related to the reaction conditions.
Troubleshooting Incomplete Deprotection:
-
Insufficient TFA Concentration: The reaction is acid-catalyzed. For many substrates, a 50% (v/v) solution of TFA in a solvent like dichloromethane (DCM) is sufficient.[3] However, for sterically hindered or less reactive esters, using 95% TFA may be necessary.
-
Presence of Water: While a small amount of water (2-5%) acts as a beneficial scavenger, excess water can dilute the acid and hinder the reaction. Always use anhydrous solvents for the initial dissolution if possible.[3]
-
Insufficient Reaction Time: Most deprotections are complete within 1-2 hours at room temperature. However, kinetics can vary. Monitor the reaction's progress using an appropriate analytical technique (TLC, LC-MS) until the starting material is fully consumed.[3]
-
Low Temperature: The reaction is typically run at room temperature. If you are running it at a lower temperature to control side reactions, you may need to significantly extend the reaction time.
Experimental Protocols
Protocol 1: Standard TFA Deprotection with a Scavenger Cocktail
This protocol is designed for a peptide containing sensitive residues like Cys and Trp, synthesized on a solid-phase resin.
Materials:
-
Peptide-bound resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Anhydrous Dichloromethane (DCM)
-
Cold Diethyl Ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or small flask).
-
Pre-swelling (Optional but Recommended): Add 1 mL of DCM to the resin and allow it to swell for 15-20 minutes. This improves reagent access.
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, 2 mL is typically sufficient.
-
Drain the DCM from the resin.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the TFA solution containing the cleaved peptide into a new centrifuge tube.
-
Add 10-15 mL of cold diethyl ether to the TFA solution. A white precipitate of your peptide should form immediately.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification (e.g., by HPLC).
Q5: I see byproducts related to trifluoroacetylation (+96 Da). Where do these come from?
A5: Trifluoroacetylation is a side reaction where a trifluoroacetyl group (CF₃CO-) is added to a nucleophilic site, most commonly a free amine (N-terminus or Lys side chain) or a hydroxyl group (Ser, Thr). This adds 96 Da to the mass of your product.
There are two primary sources for this contamination:
-
Trifluoroacetic Anhydride (TFAA) Impurity: Reagent-grade TFA can contain small amounts of its anhydride, TFAA. TFAA is extremely reactive and will readily acylate free amines. Using a freshly opened bottle of high-purity TFA can minimize this. Adding a small amount of water (2-5%) to the cleavage cocktail effectively hydrolyzes TFAA.[5]
-
Resin-Bound Esters (SPPS): In solid-phase peptide synthesis (SPPS), TFA can react with linker sites on the resin to form resin-bound trifluoroacetyl esters. These activated esters can then acylate the N-terminus of the cleaved peptide in an intermolecular reaction.[8] Using stable linkers and ensuring complete neutralization after each coupling step can mitigate this issue.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
-
StackExchange Chemistry. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
- Ghosh, A., Sane, S., Phadke, M., & Parekh, D. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2095–2103.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. Retrieved from [Link]
- Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 101(25), 7720-7723.
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]
-
ResearchGate. (2012). How can I remove TFA in a product? Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.1.3 – SN1 Reaction Mechanisms – Page 2. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Reagents for tert-Butyl Esterification of Amino Acids
Welcome to the Technical Support Center for tert-butyl (t-Bu) esterification of amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of alternative reagents for this critical protecting group strategy. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.
Section 1: Understanding the Landscape of tert-Butyl Esterification
The tert-butyl ester is a widely utilized protecting group for the carboxylic acid functionality of amino acids due to its stability against a variety of nucleophiles and reducing agents, and its convenient removal under acidic conditions.[1] While the classic method involving isobutylene and a strong acid catalyst is effective, it can be cumbersome and present safety concerns.[1][2] This has led to the development of several alternative reagents, each with its own set of advantages and challenges.
Why Consider Alternatives to Isobutylene?
The traditional use of gaseous isobutylene requires specialized equipment (e.g., a pressure bottle) and careful handling due to its flammability. Moreover, the strongly acidic conditions, often employing concentrated sulfuric acid, can lead to side reactions, particularly with sensitive amino acid side chains.[2] Alternative reagents often offer milder reaction conditions, easier handling, and improved yields.
Section 2: Key Alternative Reagents and Their Mechanisms
Here, we explore the most common and effective alternative reagents for the tert-butyl esterification of amino acids.
tert-Butyl Acetate with an Acid Catalyst
A widely used and practical alternative involves the use of tert-butyl acetate as both the reagent and solvent, activated by a strong acid catalyst.
Mechanism of Action:
The reaction proceeds via acid-catalyzed transesterification. The acid protonates the carbonyl oxygen of tert-butyl acetate, making it more electrophilic. The amino acid's carboxylic acid then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and elimination of acetic acid leads to the formation of the desired tert-butyl ester.
Caption: Acid-catalyzed transesterification with tert-butyl acetate.
Common Catalysts:
-
Perchloric Acid (HClO₄): A highly effective but potentially hazardous catalyst.[1] Extreme caution should be exercised when using perchloric acid due to its explosive nature when in contact with organic materials.
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A safer and highly efficient alternative to perchloric acid. It has been shown to promote rapid and high-yielding tert-butylation of free amino acids in tert-butyl acetate.[1]
tert-Butyl 2,2,2-Trichloroacetimidate (TBTCA)
TBTCA is a powerful reagent for introducing the tert-butyl group under mild, acid-catalyzed conditions.[3]
Mechanism of Action:
The reaction is initiated by the protonation of the imidate nitrogen by a Lewis or Brønsted acid. This makes the carbon atom of the C=N double bond highly electrophilic. The carboxylic acid of the amino acid then attacks this carbon, leading to the formation of an O-alkylisourea intermediate. This intermediate subsequently rearranges to form the tert-butyl ester and 2,2,2-trichloroacetamide as a byproduct.
Caption: Mechanism of tert-butylation using TBTCA.
Di-tert-butyl Dicarbonate (Boc₂O)
While primarily known for N-protection of amines, Boc₂O can also be used for the esterification of carboxylic acids in the presence of a suitable catalyst, such as 4-(dimethylamino)pyridine (DMAP).[1]
Mechanism of Action:
DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then attacked by the carboxylate of the amino acid, leading to the formation of the tert-butyl ester and the release of CO₂ and tert-butanol.
Section 3: Comparative Overview of Alternative Reagents
| Reagent | Catalyst | Typical Solvent | Reaction Time | Yields | Key Advantages | Key Disadvantages |
| tert-Butyl Acetate | HClO₄ or Tf₂NH | tert-Butyl Acetate | 1 - 24 h | Good to Excellent[1][4] | Readily available reagent/solvent; high yields. | HClO₄ is hazardous[1]; Tf₂NH can be expensive. |
| tert-Butyl 2,2,2-Trichloroacetimidate (TBTCA) | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane, THF | 1 - 6 h | Good to Excellent | Mild conditions; high reactivity. | Reagent preparation required; byproduct removal.[5] |
| Di-tert-butyl Dicarbonate (Boc₂O) | DMAP | Dichloromethane, Acetonitrile | 12 - 48 h | Moderate to Good[6] | Readily available; mild conditions. | Can lead to N-Boc protection as a side reaction; slower reaction times. |
| tert-Butanol | MgSO₄, BF₃·OEt₂ | Dichloromethane | 24 - 72 h | Good[7] | Inexpensive reagent. | Requires anhydrous conditions; long reaction times.[7] |
Section 4: Troubleshooting Guide
Q1: My tert-butyl esterification reaction is incomplete. What should I do?
Potential Cause 1: Insufficient Catalyst Activity or Loading.
-
Explanation: The acid catalyst is crucial for activating the tert-butylating agent. If the catalyst is old, has been deactivated by moisture, or is used in insufficient quantity, the reaction will be sluggish or stall.
-
Solution:
-
Use a fresh, anhydrous catalyst.
-
Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq).
-
For the Tf₂NH/tert-butyl acetate system, using 1.1 equivalents of Tf₂NH for free amino acids is recommended to ensure both salt formation for solubility and catalysis.[1]
-
Potential Cause 2: Poor Solubility of the Amino Acid.
-
Explanation: Many free amino acids have poor solubility in common organic solvents, which can severely limit the reaction rate.[1]
-
Solution:
-
When using tert-butyl acetate, the addition of an acid like Tf₂NH can form a more soluble salt of the amino acid, facilitating the reaction.[1]
-
For other systems, consider using a co-solvent to improve solubility. However, be mindful that protic co-solvents can interfere with the reaction.
-
Potential Cause 3: Presence of Water.
-
Explanation: Water can compete with the amino acid's carboxylic acid as a nucleophile and can also deactivate the acid catalyst.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Dry the amino acid starting material under vacuum before use.
-
Consider adding a drying agent like anhydrous magnesium sulfate to the reaction mixture, especially when using tert-butanol.[7]
-
Q2: I am observing significant side product formation. How can I minimize this?
Side Product 1: N-tert-Butylation or N-Boc Protection.
-
Explanation: When the amino group of the amino acid is unprotected, it can compete with the carboxylic acid in reacting with the tert-butylating agent, especially with highly reactive reagents like Boc₂O.
-
Solution:
-
If selective C-terminal esterification is required, it is often best to start with an N-protected amino acid (e.g., Boc-, Cbz-, or Fmoc-protected).
-
When using Tf₂NH with free amino acids, the formation of the ammonium salt in situ protects the amine group to a certain extent.[1]
-
Side Product 2: Dimerization or Polymerization.
-
Explanation: If the reaction conditions are too harsh or if the reaction is left for an extended period, intermolecular reactions between amino acid molecules can occur, leading to the formation of dipeptides or larger oligomers.
-
Solution:
-
Use milder reaction conditions (e.g., lower temperature, less harsh catalyst).
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use a more dilute reaction mixture to disfavor intermolecular reactions.
-
Side Product 3: Racemization.
-
Explanation: While less common during esterification compared to peptide coupling, some conditions, particularly those involving strong bases or highly activated intermediates, can lead to racemization at the alpha-carbon.
-
Solution:
-
Avoid the use of strong bases if possible.
-
Maintain a low reaction temperature.
-
Q3: How do I effectively purify my tert-butyl ester product?
Purification Challenge 1: Removing the Acid Catalyst.
-
Explanation: Residual acid catalyst can interfere with subsequent reaction steps and can cause premature deprotection of the tert-butyl ester during storage.
-
Solution:
-
Perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acid catalyst.[2]
-
Be cautious during the workup, as prolonged exposure to aqueous base can lead to hydrolysis of the ester.
-
Purification Challenge 2: Separating the Product from Unreacted Starting Material.
-
Explanation: The product and starting material may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize the reaction to go to completion to minimize the amount of starting material.
-
Utilize the difference in charge state: the product is a neutral ester (or an ammonium salt if the amine is unprotected), while the starting material is zwitterionic. An extraction workup at a specific pH can often selectively isolate the product in the organic phase.
-
Section 5: Experimental Protocols
Protocol 1: tert-Butylation using tert-Butyl Acetate and Tf₂NH
This protocol is adapted from Ogasa et al., 2024.[1]
-
To a suspension of the free amino acid (1.0 mmol) in tert-butyl acetate (10 mL), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 mmol).
-
Stir the mixture at room temperature until the amino acid dissolves.
-
Continue stirring at room temperature for the time indicated by reaction monitoring (typically 1-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 10% aqueous ammonia solution to remove the Tf₂NH, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: tert-Butylation using tert-Butyl 2,2,2-Trichloroacetimidate (TBTCA)
-
Dissolve the N-protected amino acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 mmol) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The byproduct, 2,2,2-trichloroacetamide, can often be removed by precipitation from a suitable solvent system (e.g., ether/hexanes) or by column chromatography.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I use these methods for amino acids with reactive side chains (e.g., Ser, Thr, Tyr, Asp, Glu)?
A: Yes, but with caution. For amino acids with hydroxyl groups (Ser, Thr, Tyr), there is a risk of O-tert-butylation, especially under strongly acidic conditions. Using N-protected amino acids can help minimize this. For Asp and Glu, diester formation is possible. Stoichiometry and reaction conditions need to be carefully controlled to achieve mono-esterification if desired.
Q: How do I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase that gives good separation between the starting amino acid (which will likely remain at the baseline) and the more nonpolar ester product. Staining with ninhydrin can visualize primary and secondary amines, while a potassium permanganate stain can visualize the carboxylic acid starting material. LC-MS is also an excellent tool for monitoring the reaction, allowing for the detection of the product mass and disappearance of the starting material mass.
Q: What are the best practices for storing amino acid tert-butyl esters?
A: Amino acid tert-butyl esters are sensitive to acid. It is crucial to remove all traces of the acid catalyst used in the esterification. They should be stored in a cool, dry place. For long-term storage, it is advisable to store them as their hydrochloride or other stable salts if the N-terminus is unprotected.
Q: What are the common methods for deprotecting tert-butyl esters?
A: The most common method for deprotecting tert-butyl esters is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[8] Aqueous phosphoric acid is a milder and more environmentally friendly alternative.[9] For substrates with other acid-labile protecting groups, selective deprotection can sometimes be achieved using reagents like zinc bromide.[10]
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Hulikal, V., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(15), 4483. [Link]
-
Yazici, A., et al. (2015). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]
- Reddy, K. L., & Kumar, N. S. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Das, S., et al. (2023). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters, 25(5), 785-790. [Link]
-
Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]
-
Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
-
Valizadeh, H., & Gholipour, H. (2008). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wu, Y., et al. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
-
Castilho, P. (2016). Synthesis of Isobutylene and Its Use in Esterification Reactions. ResearchGate. [Link]
-
Larsson, G., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6474-6483. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). SPECIALIZED ANALYTICAL METHODS IN PLASTICIZER TESTING. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Atherton, E., et al. (1982). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 47(15), 2899-2903. [Link]
-
Scattolin, T., et al. (2017). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. ACS Catalysis, 7(12), 8348-8352. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Lee, J. C., et al. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(1), 1-7. [Link]
- Van Der Does, T., et al. (1998). Process for esterification of amino acids and peptides.
-
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to address the most common challenges encountered in Solid Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding byproduct formation in peptide synthesis. For more detailed explanations and protocols, please refer to the comprehensive Troubleshooting Guides below.
Q1: My final peptide has a mass that is off by 1 Da. What could be the cause?
An increase or decrease of 1 Da in the mass of your peptide can be indicative of several side reactions. A +1 Da mass shift could result from the hydrolysis of a nitrile group, which can form from the dehydration of asparagine or glutamine side chains. A -1 Da mass shift is often associated with the formation of a pyroglutamate residue at the N-terminus of the peptide.
Q2: I am observing a significant amount of deletion sequences in my crude product. What are the likely causes?
Deletion sequences arise from incomplete coupling or deprotection steps during SPPS.[1] This can be due to factors such as steric hindrance, peptide aggregation, or suboptimal reaction conditions. Our troubleshooting guide on Deletion and Insertion Sequences provides detailed strategies to address this issue.
Q3: My peptide is showing poor solubility after cleavage. What can I do?
Poor solubility is often a consequence of peptide aggregation, which can occur both on-resin and in solution.[2] Strategies to mitigate this include the use of chaotropic salts, specialized resins, or the incorporation of backbone modifications like pseudoprolines.[2] Refer to our Aggregation troubleshooting guide for more information.
Q4: I am seeing a significant peak in my HPLC that corresponds to a peptide with the same mass but a different retention time. What is this?
This is a classic sign of racemization, where an amino acid has inverted its stereochemistry from the L- to the D-form.[3] This is particularly common for certain amino acids like cysteine and histidine.[2] Our Racemization guide offers detailed protocols to minimize this side reaction.
Q5: How can I prevent aspartimide formation in my Asp-containing peptide?
Aspartimide formation is a common side reaction, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] Minimization strategies include using specific protecting groups for Asp, adding HOBt to the piperidine solution during deprotection, and employing specialized cleavage protocols.[2] Our dedicated Aspartimide Formation guide provides a comprehensive overview of these methods.
Troubleshooting Guides
These in-depth guides provide detailed mechanistic explanations, preventative strategies, and step-by-step protocols to address specific byproduct formation challenges.
Racemization
The Problem: Racemization is the loss of chiral integrity at the α-carbon of an amino acid, leading to the formation of diastereomeric impurities that can be difficult to separate and may have altered biological activity.[3]
The Causality: The mechanism of racemization typically involves the abstraction of the α-proton of the activated amino acid.[3] This can proceed through direct enolization or the formation of a 5(4H)-oxazolone (azlactone) intermediate, which readily tautomerizes to a resonance-stabilized and achiral form.[3] Factors that influence racemization include the type of amino acid, the activation method, the base used, and the reaction temperature.[4] Histidine and cysteine are particularly susceptible to racemization.[2]
Preventative Strategies & Protocols:
-
Choice of Coupling Reagent: The use of carbodiimides in conjunction with racemization-suppressing additives is highly recommended.[5]
Coupling Additive Key Advantages 1-Hydroxybenzotriazole (HOBt) Suppresses racemization and accelerates coupling.[2][5] 1-Hydroxy-7-azabenzotriazole (HOAt) More effective than HOBt in suppressing racemization, especially in challenging couplings.[5] 6-Cl-HOBt A more acidic additive that can further reduce racemization.[2] -
Protocol for Minimizing Racemization during Coupling:
-
Dissolve the Fmoc-amino acid (1.0 eq) and the racemization-suppressing additive (e.g., HOBt, 1.0 eq) in DMF.
-
Add the coupling reagent (e.g., DIC, 1.0 eq) to the solution and allow for pre-activation for 2-5 minutes.
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed at room temperature. For particularly sensitive amino acids, consider performing the coupling at a lower temperature (e.g., 0 °C).
-
-
Base Selection: The choice of base during coupling can significantly impact the extent of racemization. Use weaker, non-nucleophilic bases when possible.
Base Recommendation N,N-Diisopropylethylamine (DIPEA) Commonly used, but can promote racemization. Use with caution and in minimal necessary amounts. N-Methylmorpholine (NMM) A weaker base than DIPEA, often a better choice to minimize racemization. sym-Collidine Recommended for cases with a high risk of racemization due to its steric hindrance and lower basicity.[3] -
Protecting Group Strategy for Sensitive Residues: For amino acids prone to racemization like histidine, using a protecting group on the side chain can be beneficial. For instance, protecting the π-imidazole nitrogen of histidine with a methoxybenzyl group significantly reduces racemization.[2]
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for addressing racemization.
Aspartimide Formation
The Problem: Aspartimide formation is an intramolecular cyclization reaction involving the side chain of an aspartic acid residue, leading to a succinimide ring. This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can react with piperidine to form a piperidide adduct.[2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2]
The Causality: The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This deprotonation is facilitated by the piperidine used for Fmoc removal. The resulting anion then attacks the side-chain ester of the aspartic acid, forming the five-membered aspartimide ring.
Preventative Strategies & Protocols:
-
Protecting Group Modification: The use of protecting groups that sterically hinder the cyclization reaction is an effective strategy.
Protecting Group Mechanism of Protection O-tert-butyl (OtBu) Standard protection, but susceptible to aspartimide formation. 3-methyl-pent-3-yl (Mpe) Bulky protecting group that provides steric hindrance. 2,4-dimethyl-pent-3-yl (Dmpe) Even bulkier than Mpe, offering enhanced protection. -
Modification of Deprotection Conditions:
-
Addition of HOBt: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[2] A common protocol is to use 20% piperidine with 0.1 M HOBt in DMF.
-
Use of DBU: For slow or incomplete deprotections that might exacerbate aspartimide formation, switching to a solution containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial.[2]
-
-
Specialized Cleavage Protocol: A modified cleavage protocol can also help minimize aspartimide formation.[2] This often involves lower temperatures and shorter cleavage times.
Reaction Pathway for Aspartimide Formation:
Caption: Mechanism of aspartimide formation and subsequent reactions.
Aggregation
The Problem: Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and low yields.[2] This is caused by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. Hydrophobic sequences are particularly prone to aggregation.[2]
The Causality: As the peptide chain elongates, it can fold back on itself and interact with neighboring chains, forming a stable, aggregated structure that is less accessible to reagents. This is often observed as a shrinking or clumping of the resin beads.[6]
Preventative Strategies & Protocols:
-
Resin Choice:
-
Low-Substitution Resins: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of aggregation.
-
PEGylated Resins: Resins like NovaPEG, PEGA, and NovaSyn® TG have good swelling properties in a variety of solvents and can help to solvate the growing peptide chain, disrupting aggregation.
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: Switching to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help to break up aggregates.[2]
-
Elevated Temperature: Performing couplings at a higher temperature can provide the energy needed to disrupt the hydrogen bonds causing aggregation.[2] Microwave irradiation is a particularly effective method for this.
-
-
Disruptive Additives and Backbone Modifications:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structure of the peptide.[2]
-
Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can introduce a "kink" in the backbone, effectively disrupting the formation of β-sheets.[2]
-
Protocol for Overcoming Aggregation:
-
If aggregation is suspected (e.g., poor swelling of the resin), pause the synthesis.
-
Wash the resin extensively with a solvent known to disrupt aggregation, such as NMP or a mixture containing DMSO.
-
Consider performing the next coupling at an elevated temperature (e.g., 50-75°C), potentially with microwave assistance.
-
If the problem persists, resynthesize the peptide using a lower-loaded resin or incorporate pseudoproline dipeptides at strategic locations.
Deletion and Insertion Sequences
The Problem: Deletion sequences are peptides that are missing one or more amino acids from the target sequence. Insertion sequences, while less common, are peptides that contain an extra amino acid. Both represent significant impurities that can be challenging to remove.
The Causality:
-
Deletion Sequences: These are primarily caused by incomplete coupling reactions, where a portion of the N-terminally deprotected peptide chains fail to react with the incoming activated amino acid.[1] In the subsequent cycle, these unreacted chains will couple with the next amino acid, resulting in a deletion. Incomplete deprotection can also lead to deletions.
-
Insertion Sequences: These can occur if the Fmoc protecting group is prematurely cleaved from the incoming amino acid, allowing it to be activated and coupled twice. Couplings with preformed symmetrical anhydrides in DMF have been shown to lead to insertion peptides.[7]
Preventative Strategies & Protocols:
-
Ensuring Complete Coupling:
-
Monitoring the Reaction: Use a qualitative test like the ninhydrin (Kaiser) test to confirm the absence of free primary amines after coupling.
-
Double Coupling: For difficult couplings, performing the reaction twice can help to drive it to completion.
-
Capping: After the coupling step, any unreacted free amines can be permanently blocked by acetylation using a reagent like acetic anhydride.[1] This prevents them from reacting in subsequent cycles and makes the resulting capped, truncated peptide easier to separate during purification.
-
-
Protocol for Capping:
-
After the coupling reaction and subsequent washes, add a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) to the resin.
-
Allow the capping reaction to proceed for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove excess capping reagents.
-
-
Optimizing Deprotection:
-
Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh and that the deprotection time is sufficient for complete Fmoc removal.
-
For sterically hindered residues, a longer deprotection time or a stronger deprotection reagent may be necessary.
-
Decision Tree for Minimizing Deletion Sequences:
Caption: Decision tree for troubleshooting deletion sequences.
References
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
ACS Publications. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. [Link]
-
NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
MDPI. (2023). Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. [Link]
-
ResearchGate. (n.d.). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid | Request PDF. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
PubMed. (n.d.). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]
-
CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up D-Homophenylalanine Derivative Synthesis
Welcome to the technical support center for the synthesis and scale-up of D-homophenylalanine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing these valuable non-proteinogenic amino acids. D-homophenylalanine and its derivatives are crucial building blocks in pharmaceuticals, offering enhanced metabolic stability and unique conformational properties to peptides and other bioactive molecules.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your synthesis is efficient, reproducible, and scalable.
Troubleshooting Guide: From Bench to Scale-Up
Scaling up any chemical synthesis presents a unique set of challenges. Below are common issues encountered during the synthesis of D-homophenylalanine derivatives, their root causes, and actionable solutions.
Issue 1: Low Enantioselectivity or Racemization
Question: My synthesis is producing a mixture of D- and L-isomers, or I'm observing a loss of enantiomeric purity during scale-up. What are the likely causes and how can I resolve this?
Root Causes & Solutions:
-
Inadequate Chiral Control in Asymmetric Synthesis: The choice of chiral catalyst or auxiliary is paramount. For larger scale reactions, catalyst loading and efficiency can become limiting factors.
-
Expert Insight: Catalytic asymmetric synthesis is a powerful method for establishing the desired stereochemistry early on.[3] However, catalyst deactivation or suboptimal reaction conditions can lead to a drop in enantiomeric excess (ee). Re-evaluate your catalyst system. For instance, Cinchona-derived phase-transfer catalysts have shown high reliability in producing a range of α-amino acids with excellent enantioselectivity.[3] Consider screening different chiral ligands or catalysts if you are using a metal-catalyzed approach.[3]
-
-
Racemization During Activation or Coupling: The activation of the carboxylic acid moiety for subsequent coupling reactions (e.g., in peptide synthesis) is a critical step where racemization can occur, particularly with unnatural amino acids.[4]
-
Solution: Employ coupling reagents known to suppress racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HOBt/HBTU (Hydroxybenzotriazole/Hexafluorophosphate Benzotriazole Tetramethyl Uronium). Also, ensure your reaction temperature is kept low during the activation and coupling steps. The use of N-protected amino acids, such as with Fmoc or Boc groups, is standard practice to prevent side reactions and limit epimerization.[5]
-
-
pH-Induced Racemization: Extreme pH conditions during work-up or purification can lead to racemization.
-
Preventative Measure: Carefully monitor and control the pH throughout your process. Whenever possible, utilize buffered systems to maintain a stable pH environment.
-
Issue 2: Poor Yield and Incomplete Reactions at Larger Scales
Question: I'm experiencing a significant drop in yield as I increase the reaction volume. What factors should I investigate?
Root Causes & Solutions:
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-phase synthesis or reactions with poorly soluble reagents), inefficient mixing at larger scales can lead to localized concentration gradients and incomplete reactions.
-
Scale-Up Strategy: Transitioning from magnetic stirring to overhead mechanical stirring is crucial for ensuring homogeneity in larger reaction vessels. The geometry of the reactor and the impeller design play a significant role in achieving efficient mixing.
-
-
Temperature Control: Exothermic or endothermic reactions can be difficult to control at scale. Localized hot or cold spots can lead to side reactions or incomplete conversion.
-
Expert Insight: Ensure your reactor is equipped with an appropriate heating/cooling jacket and temperature probes to maintain a uniform temperature throughout the reaction mixture. For highly exothermic reactions, consider a semi-batch or continuous-flow process where reagents are added gradually to better manage the heat output.
-
-
Reagent Stoichiometry and Addition: Simply scaling up the reagent amounts proportionally may not be optimal.
-
Optimization: Re-optimize the stoichiometry of your reagents at the larger scale. The order and rate of reagent addition can also significantly impact the reaction outcome. For instance, a slow addition of a reactive intermediate can minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing enantiomerically pure D-homophenylalanine?
A1: Several robust methods exist, with the choice depending on available starting materials, required scale, and cost considerations.
-
Enzymatic Synthesis: Biocatalytic methods offer high enantioselectivity and mild reaction conditions. Phenylalanine ammonia lyases (PALs) can be used in a chemoenzymatic cascade for the synthesis of D-phenylalanine derivatives from inexpensive cinnamic acids.[6] Similarly, D-amino acid transaminases can catalyze the conversion of a keto-acid precursor to the desired D-amino acid.[7][8]
-
Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.[3][9] For example, the enantioselective Mannich-type addition of allomaltol to N-protected aldimines has been developed for the synthesis of non-proteinogenic α-amino acids.[10][11]
-
Resolution of Racemates: While asymmetric synthesis is often preferred, resolution of a racemic mixture can be an efficient strategy.[12] This can be achieved through techniques like chiral chromatography or enantioselective crystallization.[13][14]
Q2: How do I choose the right protecting groups for my D-homophenylalanine derivative synthesis?
A2: The selection of protecting groups is critical and depends on the overall synthetic strategy, particularly the reaction conditions for subsequent steps. An ideal protecting group should be easy to introduce, stable during the reaction, and readily removable without affecting other parts of the molecule.[5]
-
α-Amino Group Protection: The most common protecting groups are Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). Boc is acid-labile, while Fmoc is removed under mild basic conditions.[4] The choice depends on the stability of your other functional groups and the resin if you are performing solid-phase synthesis.
-
Side Chain Protection: If your D-homophenylalanine derivative has a reactive side chain (e.g., a hydroxyl or carboxyl group on the phenyl ring), it will also require protection. The protecting group for the side chain must be orthogonal to the α-amino protecting group, meaning it can be removed without cleaving the other.[4][5]
Q3: What are the key considerations for purifying D-homophenylalanine derivatives at scale?
A3: Purification is often a bottleneck in scaling up.
-
Crystallization: If your product is a crystalline solid, crystallization is one of the most effective and scalable purification methods. It can significantly improve both chemical and enantiomeric purity. In some enzymatic syntheses, in situ product crystallization can be used to drive the reaction equilibrium and simplify downstream processing.[15][16]
-
Chromatography: While highly effective at the lab scale, preparative chromatography can be expensive and time-consuming for large quantities.[13] However, for high-value pharmaceutical intermediates, it is often necessary. The use of chiral stationary phases (CSPs) is essential for separating enantiomers.[13]
-
Extraction: Liquid-liquid extraction is a common work-up procedure. Optimizing the solvent system and pH is crucial for efficient separation of your product from impurities and unreacted starting materials.
Q4: My peptide synthesis incorporating D-homophenylalanine is failing. What should I check first?
A4: When a peptide synthesis fails, the first step is to identify the major species in your crude product via HPLC and mass spectrometry.[17]
-
Incomplete Couplings: D-homophenylalanine is a bulky amino acid, and steric hindrance can lead to incomplete coupling reactions. Consider double coupling, increasing the coupling time, or using a more potent coupling agent.[17]
-
Aggregation: Hydrophobic sequences containing bulky residues like homophenylalanine can aggregate, making reactive sites inaccessible.[17] Switching from DMF to NMP as the solvent can sometimes alleviate this issue.[17]
-
Side Reactions: Ensure that any reactive functionalities on your D-homophenylalanine derivative are properly protected.
Experimental Protocols & Data
Protocol: Enzymatic Synthesis of D-Phenylalanine Derivative using a Phenylalanine Ammonia Lyase (PAL) Cascade
This protocol is adapted from a chemoenzymatic cascade approach for the synthesis of substituted D-phenylalanines.[6]
Objective: To synthesize a D-phenylalanine derivative from the corresponding cinnamic acid derivative in high yield and enantiomeric excess.
Workflow Diagram:
Caption: Chemoenzymatic cascade for D-phenylalanine derivative synthesis.
Materials:
-
Substituted cinnamic acid
-
Phenylalanine ammonia lyase (PAL)
-
L-amino acid oxidase
-
Sodium borohydride (NaBH₄)
-
Ammonia source (e.g., ammonium carbonate)
-
Buffer solution (e.g., Tris-HCl, pH 8.5)
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the substituted cinnamic acid and ammonium carbonate in the buffer solution.
-
Enzyme Addition: Add the PAL and L-amino acid oxidase to the reaction mixture.
-
Incubation: Maintain the reaction at the optimal temperature for the enzymes (typically 30-40 °C) with gentle agitation. Monitor the formation of the racemic amino acid and the keto acid intermediate by HPLC.
-
Reduction: Once a significant concentration of the keto acid is observed, begin the periodic addition of the reducing agent (e.g., NaBH₄) to convert the keto acid back to the racemic amino acid. This step is crucial for driving the equilibrium towards the D-enantiomer.
-
Reaction Monitoring: Continue to monitor the reaction by chiral HPLC to determine the enantiomeric excess of the D-phenylalanine derivative. The reaction is complete when the starting cinnamic acid is consumed and the ee of the D-product is maximized.
-
Work-up and Purification: a. Quench the reaction and remove the enzymes (e.g., by filtration or centrifugation). b. Adjust the pH to the isoelectric point of the D-homophenylalanine derivative to induce precipitation. c. Collect the crude product by filtration. d. Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to achieve high chemical and enantiomeric purity.
Data Summary: Troubleshooting Peptide Synthesis
The following table summarizes common issues in solid-phase peptide synthesis (SPPS) involving bulky, unnatural amino acids like D-homophenylalanine and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) | Reference |
| Low Yield of Final Peptide | Incomplete deprotection or coupling steps. | Use DBU instead of piperidine for Fmoc deprotection (if Asp is not present); perform double couplings for bulky residues; use a more effective solvent like NMP. | [17][18] |
| Deletion Sequences Observed | Steric hindrance preventing complete coupling. | Increase coupling time; use a higher excess of amino acid and coupling reagents; consider in-situ neutralization protocols. | [17][18] |
| Side Product Formation | Inadequate side-chain protection; racemization. | Ensure orthogonal protecting groups are used for all reactive side chains; use racemization-suppressing coupling reagents (e.g., with HOBt). | [4][19] |
| Aggregation of Peptide-Resin | Inter- or intramolecular hydrogen bonding of the growing peptide chain. | Use NMP as the primary solvent; incorporate "difficult sequence" protocols, which may involve higher temperatures or specialized reagents. | [17] |
References
-
Tiedemann, S., & von Langermann, J. (2023). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]
-
Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]
-
Chem-Impex. (n.d.). D-Homophenylalanine. [Link]
-
Formaggio, F., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences. [Link]
-
Xu, J., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition. [Link]
-
Tiedemann, S., & von Langermann, J. (2023). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? [Link]
- Fotheringham, I., et al. (1996). Materials and methods for the production of D-phenylalanine.
-
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. [Link]
-
Gotor-Fernández, V., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]
-
Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]
-
Sureshbabu, A. R., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Crystal Growth & Design. [Link]
-
Belokon, Y. N., & Maleev, V. I. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-peptides.com [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0736604A2 - Materials and methods for the production of D-phenylalanine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of D-Homophenylalanine tert-Butyl Ester
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of molecular structures is paramount. Non-proteinogenic amino acids, such as D-Homophenylalanine and its derivatives, are critical building blocks in the design of novel therapeutics, including peptide-based drugs and enzyme inhibitors. The tert-butyl ester of D-Homophenylalanine, in particular, serves as a key intermediate, offering enhanced solubility in organic solvents and providing a protecting group for the carboxylic acid functionality. Accurate spectroscopic data is the cornerstone of quality control and synthetic success for these molecules.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for D-Homophenylalanine tert-Butyl Ester. Recognizing the frequent absence of readily available experimental data for specialized reagents, we present a robust, predicted dataset for the target molecule, contextualized with experimental data from a closely related analogue, L-Phenylalanine tert-butyl ester. This comparative approach offers researchers and drug development professionals a reliable framework for spectral interpretation, impurity identification, and confirmation of molecular identity.
The Significance of NMR in Chiral Amino Acid Ester Characterization
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral amino acid esters like this compound, ¹H NMR provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via integration. ¹³C NMR, in turn, offers a definitive count of the non-equivalent carbon atoms and insight into their hybridization and chemical environment. Together, these techniques provide a molecular fingerprint, confirming the successful synthesis and purity of the compound.
Predicted NMR Spectral Data for this compound
In the absence of publicly available experimental spectra for this compound, we have generated a predicted dataset using advanced computational models. These predictions are grounded in extensive databases of known chemical shifts and provide a reliable approximation of experimental values.
¹H NMR (400 MHz, CDCl₃) Predicted Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.35 - 7.15 | Multiplet | 5H |
| α-CH | ~3.60 | Triplet | 1H |
| β-CH₂ | ~2.70 | Triplet | 2H |
| γ-CH₂ | ~2.10 | Multiplet | 2H |
| NH₂ | ~1.60 | Singlet (broad) | 2H |
| tert-Butyl-H | ~1.45 | Singlet | 9H |
¹³C NMR (100 MHz, CDCl₃) Predicted Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~174 |
| Phenyl C1' | ~142 |
| Phenyl C2', C6' | ~128.5 |
| Phenyl C3', C5' | ~128.3 |
| Phenyl C4' | ~126 |
| Quaternary (tert-Butyl) | ~81 |
| α-CH | ~54 |
| β-CH₂ | ~36 |
| γ-CH₂ | ~32 |
| Methyl (tert-Butyl) | ~28 |
Comparative Analysis with L-Phenylalanine tert-Butyl Ester
To ground our predicted data in an experimental context, we will compare it with the known spectral data of L-Phenylalanine tert-butyl ester. This molecule is a close structural analogue, differing only by the absence of one methylene group in the side chain.
Experimental ¹H NMR Data for a Derivative of L-Phenylalanine tert-butyl ester, (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate in CDCl₃[1]:
| Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.22 - 7.08 | Multiplet | 5H |
| α-CH | 4.16 - 4.09 | Multiplet | 1H |
| β-CH₂ | 3.09 - 2.92 | Multiplet | 2H |
| tert-Butyl-H | 1.28 | Singlet | 9H |
Experimental ¹³C NMR Data for a Derivative of L-Phenylalanine tert-butyl ester, (S)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-phenylpropanoate in CDCl₃[1]:
| Carbon Atom | Experimental Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169.7 |
| Phenyl C1' | 135.1 |
| Phenyl CHs | 129.5, 128.5, 127.3 |
| Quaternary (tert-Butyl) | 83.3 |
| α-CH | 57.4 |
| β-CH₂ | 39.4 |
| Methyl (tert-Butyl) | 27.7 |
Key Observational Insights:
-
tert-Butyl Group: The prominent singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature in both the predicted spectrum of this compound and the experimental spectrum of the L-Phenylalanine derivative. Its chemical shift is consistently found in the upfield region, typically around 1.3-1.5 ppm.
-
Aromatic Protons: The multiplet corresponding to the five protons of the phenyl group is expected in the aromatic region (7.1-7.4 ppm) for both compounds.
-
Aliphatic Chain: The key difference lies in the aliphatic side chain. This compound exhibits an additional methylene group (γ-CH₂) compared to the phenylalanine derivative. This results in more complex splitting patterns for the α-CH and β-CH₂ protons in the homophenylalanine derivative due to coupling with the adjacent methylene groups. The chemical shifts of the α-CH and β-CH₂ are also expected to be slightly different due to the altered electronic environment.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not typically interfere with the signals of interest.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- The data should be acquired on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion.
- ¹H NMR:
- Acquire the spectrum at room temperature.
- Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
- ¹³C NMR:
- A proton-decoupled ¹³C NMR spectrum should be acquired to simplify the spectrum to single lines for each carbon.
- A larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Perform baseline correction to ensure accurate integration.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizing the Molecular Structure and NMR Workflow
To further clarify the relationship between the molecular structure and the expected NMR data, the following diagrams are provided.
Caption: Molecular structure of this compound with key carbon atoms labeled.
Caption: A streamlined workflow for acquiring and analyzing NMR data.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By presenting predicted data and comparing it with experimental data from a close structural analogue, we offer a robust framework for researchers to confidently identify and characterize this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical sciences.
References
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of D-Homophenylalanine Derivatives
Introduction: The Analytical Imperative of D-Homophenylalanine
D-homophenylalanine (D-Hph) and its derivatives are non-proteinogenic amino acids of significant interest in modern drug development. As chiral building blocks, they are incorporated into peptides and small molecule drugs to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles. For instance, L-homophenylalanine is a key component in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors and the proteasome inhibitor carfilzomib[1]. The stereochemistry of these building blocks is critical; the D-enantiomer can confer unique pharmacological properties compared to its L-counterpart.
Consequently, the ability to unambiguously identify, differentiate, and quantify D-Hph derivatives within complex matrices is not merely an analytical task—it is a cornerstone of quality control, metabolic stability assessment, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technology for this purpose due to its unparalleled sensitivity, specificity, and speed[2][3].
This guide provides a comparative analysis of state-of-the-art LC-MS/MS methodologies for D-Hph derivatives. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind experimental design, empowering you to develop and troubleshoot robust analytical methods.
Core Principles: Ionization and Fragmentation
The journey from a sample vial to a mass spectrum begins with ionization. For molecules like D-Hph, which are polar and non-volatile, Electrospray Ionization (ESI) is the predominant technique. ESI is a "soft" ionization method that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation, preserving the crucial molecular weight information[4].
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
Once ionized, structural confirmation and quantification are achieved through tandem mass spectrometry (MS/MS). The [M+H]+ ion of D-Hph (C10H13NO2, theoretical [M+H]+ = 180.1) is selected and subjected to fragmentation, most commonly via Collision-Induced Dissociation (CID)[1][5].
The fragmentation pattern is dictated by the molecule's structure. D-homophenylalanine is structurally analogous to phenylalanine, but with an additional methylene group in its side chain. This seemingly minor difference has a significant impact on its fragmentation. While phenylalanine readily loses its benzyl group (C7H7, 91 Da), a key fragmentation pathway for protonated homophenylalanine involves the neutral loss of elements from the amino acid backbone and characteristic cleavages of the side chain.
Key predicted fragments for protonated D-homophenylalanine (m/z 180.1) include:
-
m/z 163.1: Loss of NH3 (ammonia).
-
m/z 134.1: Subsequent loss of CO (carbon monoxide) from the m/z 162.1 ion (after loss of water), or direct loss of formic acid (HCOOH). The literature confirms a fragment at 134.2, attributed to the loss of the carboxyl and amino moieties[1].
-
m/z 117.1: This ion corresponds to the tropylium-like cation ([C9H11]+), resulting from the loss of the carboxyl and amino groups, a signature of the homophenylalanine side chain[1].
-
m/z 105.1: Loss of the entire carboxyl group (-COOH) and the amino group (-NH2), leaving the benzyl-ethyl fragment.
The choice of which fragment ions (product ions) to monitor in a quantitative assay is critical. The most intense and specific product ions are selected to maximize sensitivity and minimize interference.
Caption: Predicted CID fragmentation pathway for protonated D-Hph.
The Crucial Role of Chromatography: Separating Isomers
Mass spectrometry alone cannot differentiate between chiral isomers like D-Hph and L-Hph, as they have identical mass-to-charge ratios. Therefore, chromatographic separation prior to MS analysis is non-negotiable for stereospecific analysis. Here, we compare the two primary strategies.
Direct Chiral Separation vs. Indirect Derivatization
| Methodology | Principle | Advantages | Disadvantages | Best Suited For... |
| Direct Analysis (Chiral LC Column) | Utilizes a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to different retention times. Examples include crown ether-based columns like CROWNPAK CR-I(+)[6]. | - Simplicity: No derivatization required, reducing sample preparation time and potential for error[7].- Direct Measurement: Analyzes the native compound.- High Efficiency: Modern columns offer excellent separation[6]. | - Cost: Chiral columns are typically more expensive.- Method Development: Can require more screening of mobile phases and columns.- Robustness: CSPs can be sensitive to matrix effects and harsh conditions. | High-throughput screening, routine quality control, and any application where avoiding chemical modification of the analyte is paramount. |
| Indirect Analysis (Chiral Derivatization) | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). | - Versatility: Uses standard, robust, and less expensive RP-LC columns.- Sensitivity: Derivatization can improve ionization efficiency and chromatographic peak shape.- Established Chemistry: Many well-characterized derivatization reagents are available[8]. | - Complexity: Adds extra steps to sample preparation, increasing time and potential for variability[9].- Purity: The chiral purity of the derivatizing agent is critical.- Reaction Issues: Incomplete reactions or side-products can complicate analysis. | Targeted, low-throughput studies, complex matrices where derivatization aids in cleanup, or when a suitable chiral column is not available. |
For most modern applications, the direct analysis approach using a dedicated chiral column is superior due to its speed, simplicity, and reduced risk of analytical artifacts.
Building a Robust Quantitative Method: An Experimental Protocol
Here we outline a self-validating protocol for the quantification of D-homophenylalanine in a plasma matrix, leveraging the strengths of direct chiral separation and stable isotope dilution.
Objective
To accurately and precisely quantify D-homophenylalanine in human plasma using a chiral LC-MS/MS method, distinguishing it from the L-enantiomer and other endogenous amino acids.
Materials & Reagents
-
Analytes: D-homophenylalanine, L-homophenylalanine
-
Internal Standard (IS): D-homophenylalanine-¹³C₆ (or other stable isotope-labeled analog)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes
Experimental Workflow
Caption: Workflow for quantitative D-Hph analysis in plasma.
Step-by-Step Protocol
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of D-Hph and L-Hph into blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (e.g., 500 ng/mL D-homophenylalanine-¹³C₆ in 50% methanol).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. The rationale for using a 4:1 organic-to-plasma ratio is to ensure complete protein precipitation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system capable of binary gradients.
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+), 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid serves as a proton source to promote efficient [M+H]+ formation in the ESI source.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic or a shallow gradient optimized for the separation of D/L isomers (e.g., 80% B over 10 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Data Acquisition and Processing
Monitor the specific MRM transitions for the analyte and the internal standard. The use of a stable isotope-labeled internal standard is a self-validating mechanism; it co-elutes chromatographically and experiences identical ionization suppression or enhancement effects as the analyte, ensuring the ratio of their peak areas remains constant and correcting for experimental variability[9].
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| D/L-Homophenylalanine | 180.1 | 117.1 (Quantifier) | 15 |
| D/L-Homophenylalanine | 180.1 | 134.1 (Qualifier) | 12 |
| D-Homophenylalanine-¹³C₆ (IS) | 186.1 | 123.1 | 15 |
Note: Collision energies are instrument-dependent and must be optimized empirically.
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. The concentration of D-Hph in unknown samples is then determined from this curve.
Conclusion and Future Outlook
The robust analysis of D-homophenylalanine derivatives is readily achievable through the strategic application of modern LC-MS/MS techniques. The combination of direct chiral chromatography with stable isotope dilution mass spectrometry provides a framework that is specific, sensitive, and highly reliable. This approach eliminates the complexities of derivatization while ensuring the highest data integrity through co-eluting internal standards. As drug development continues to leverage the unique properties of non-proteinogenic amino acids, the mastery of these analytical methodologies will remain a critical skill for researchers and scientists in the pharmaceutical industry. Future advancements may involve the application of ion mobility spectrometry, which can provide an additional dimension of separation based on molecular shape and size, further enhancing isomeric resolution[2][10].
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Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]
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Advantageous Uses of Mass Spectrometry for the Quantification of Proteins. National Institutes of Health (NIH). [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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A Senior Application Scientist's Guide to Alternatives for D-Homophenylalanine tert-Butyl Ester in Peptide Design
For drug development professionals and peptide chemists, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to overcome the inherent liabilities of natural peptides, such as poor metabolic stability and low bioavailability.[1][2][3] D-Homophenylalanine (D-hPhe), a homolog of D-phenylalanine with an additional methylene group in its side chain, is a frequently employed UAA.[4][5] Its D-configuration provides steric shielding against enzymatic degradation, while the extended, lipophilic side chain can probe deeper into binding pockets to enhance potency.[6][7]
The commercially available tert-butyl ester form is a convenient starting material for solid-phase peptide synthesis (SPPS), providing temporary C-terminal protection. However, reliance on a single building block like D-hPhe can be limiting. The specific conformational flexibility and hydrophobicity it imparts may not be optimal for every biological target. Furthermore, the harsh acidic conditions required to remove the tert-butyl group can be detrimental to sensitive moieties within a complex peptide.
This guide provides a comparative analysis of viable alternatives to D-Homophenylalanine, offering researchers a broader palette for rational peptide design. We will explore the structural and functional impact of these alternatives, supported by experimental data and protocols, to empower scientists to fine-tune their peptide candidates for superior therapeutic performance.
The Benchmark: Understanding the Role of D-Homophenylalanine
Before exploring alternatives, it is crucial to understand the specific contributions of D-hPhe to peptide structure and function.
-
Enhanced Proteolytic Resistance: The D-chiral center disrupts the stereochemical recognition required by most proteases, significantly extending the peptide's half-life in biological fluids.[6][7] This is a primary driver for its incorporation.
-
Increased Lipophilicity: The ethyl-benzene side chain is more hydrophobic than the methyl-benzene side chain of D-phenylalanine. This can enhance membrane permeability and improve interactions with hydrophobic pockets on a target receptor.
-
Conformational Influence: The added methylene group increases the side chain's rotational freedom.[8][9] This flexibility can allow the aromatic ring to adopt an optimal orientation for binding that might be inaccessible to the shorter D-Phe side chain. However, this same flexibility can also introduce an entropic penalty upon binding if the conformation is not pre-organized.
The decision to replace D-hPhe should be driven by a specific design hypothesis: Is the goal to increase rigidity? Further enhance aromatic interactions? Modulate the backbone structure? Or introduce new chemical functionality?
Caption: Key structural relationships between D-hPhe and selected alternatives.
A Curated Guide to High-Impact Alternatives
We have categorized the alternatives based on the primary structural modification relative to D-hPhe. This framework allows for a logical selection process based on the desired outcome.
Category 1: Modulating Aromaticity and Hydrophobicity
These alternatives retain the core D-amino acid configuration but alter the size and nature of the aromatic side chain to fine-tune binding interactions and physicochemical properties.
| Amino Acid | Key Feature | Impact on Peptide Properties | Representative Application |
| D-Phenylalanine (D-Phe) | Shorter benzyl side chain | Standard for proteolytic resistance; less hydrophobic than D-hPhe; reduced conformational flexibility. | Baseline control for evaluating the impact of the extended side chain of D-hPhe. |
| D-2-Naphthylalanine (D-Nal) | Extended polycyclic aromatic system | Significantly increases hydrophobicity and potential for π-π stacking; can dramatically improve binding affinity. | Used in GnRH antagonists and other peptide hormones to enhance receptor binding. |
| D-Diphenylalanine (D-Dip) | Two phenyl groups on the β-carbon | Greatly increased bulk and aromatic surface area; promotes self-assembly and can induce specific secondary structures.[10][11] | Development of hydrogels and materials, but also used to create rigid binding epitopes.[12][13] |
| D-Tryptophan (D-Trp) | Indole side chain | Introduces a hydrogen bond donor and a different aromatic profile; often a key residue in "hot spots" of protein-protein interactions. | Substitution for Phe/hPhe in somatostatin analogs like Octreotide led to improved half-life and potency.[6] |
Category 2: Introducing Conformational Rigidity
If the flexibility of D-hPhe is detrimental, conformationally constrained analogs can lock the side chain or backbone into a bioactive conformation, reducing the entropic cost of binding.
| Amino Acid | Key Feature | Impact on Peptide Properties | Representative Application |
| D-Tetrahydroisoquinoline-3-carboxylic acid (D-Tic) | Cyclized Phenylalanine analog | Rigidly constrains the χ1 and χ2 dihedral angles, locking the aromatic ring's orientation relative to the backbone. | Used to stabilize β-turn conformations in opioid peptides, leading to high receptor selectivity and affinity.[6] |
| (R)-2-Amino-8-bromo-2-benzazepin-3-one (8-Br-Aba) | Constrained hPhe analog | A conformationally constrained building block that can modulate receptor selectivity and potency by optimizing spatial orientation. | Incorporation into dermorphin-based peptides resulted in significant changes in selectivity and functional activity at MOR and DOR opioid receptors.[6] |
Category 3: Backbone Modification and Ring Substitution
These advanced alternatives move beyond the side chain to alter the peptide backbone itself or to modify the electronics of the aromatic ring.
| Amino Acid | Key Feature | Impact on Peptide Properties | Representative Application |
| β³-D-Homophenylalanine | Amine group on the β-carbon | Inserts an extra carbon into the peptide backbone, altering H-bonding patterns and proteolytic cleavage sites; can favor helical or turn structures. | Design of DPP-4 inhibitors, where the β-amino acid structure is key for fitting into the enzyme's active site.[14] |
| D-4-Chlorophenylalanine (D-pCl-Phe) | Halogenated aromatic ring | Increases lipophilicity and metabolic stability; the chlorine can form specific halogen bonds with the target protein, enhancing affinity. | Used in opioid peptidomimetics to improve biological activity and potency.[6] |
Experimental Workflow for Evaluating Alternatives
A systematic approach is essential when comparing a novel UAA to a benchmark like D-hPhe. The following workflow ensures a comprehensive evaluation, from initial synthesis to final biological characterization.
Caption: A systematic workflow for the synthesis and evaluation of peptides containing novel UAAs.
Protocol 1: Fmoc-SPPS of a UAA-Containing Peptide
This protocol outlines the manual synthesis of a model peptide on a rink amide resin using standard Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Causality: HBTU is a highly efficient coupling reagent that minimizes racemization. For sterically hindered UAAs like D-Dip or D-Tic, a double coupling (repeating step 3) or using a stronger activator like HATU may be necessary to drive the reaction to completion.
-
-
Monitoring: Perform a Kaiser test to confirm the absence of primary amines, indicating complete coupling.
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amines with acetic anhydride/DIPEA in DMF (10 min) to prevent deletion sequences.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. The UAA (e.g., Fmoc-D-Nal-OH) is incorporated using the same procedure.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Causality: TIS and water act as scavengers to trap reactive carbocations generated from the cleavage of side-chain protecting groups (like t-butyl), preventing side reactions.
-
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity via LC-MS.
Protocol 2: Comparative Proteolytic Stability Assay
This assay compares the stability of the D-hPhe peptide with an alternative in the presence of human serum.
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each purified peptide (the D-hPhe benchmark and the new analog) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation:
-
In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of human serum (final peptide concentration 100 µg/mL).
-
Prepare a control sample by mixing 10 µL of peptide stock with 90 µL of PBS.
-
Incubate all tubes at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 10 µL aliquot from each incubation tube.
-
Reaction Quenching: Immediately quench the enzymatic degradation by adding the 10 µL aliquot to 40 µL of 10% Trichloroacetic acid (TCA) or Acetonitrile. This precipitates the serum proteins.
-
Causality: Abruptly stopping the reaction at precise times is critical for accurate kinetic data. TCA or organic solvents denature and precipitate the proteases, halting their activity.
-
-
Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze 20 µL of the supernatant by RP-HPLC. Use a gradient method that provides good separation between the intact peptide and its degradation products.
-
Quantification: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the T=0 time point. Plot the results to determine the half-life (t₁/₂) for each peptide.
Concluding Remarks and Future Outlook
The selection of an unnatural amino acid is a critical decision in peptide drug design, with profound implications for a candidate's entire pharmacological profile. While D-Homophenylalanine tert-butyl ester is a valuable and effective tool for enhancing proteolytic stability and modulating hydrophobicity, it is by no means a universal solution.
This guide has demonstrated that a rich variety of alternatives exists, each offering a unique set of properties. By moving beyond D-hPhe to more conformationally constrained (D-Tic), aromatically extended (D-Nal), or backbone-modified (β-hPhe) analogs, researchers can conduct systematic structure-activity relationship (SAR) studies to achieve superior potency, selectivity, and drug-like properties. The future of peptide design will increasingly rely on a rational, hypothesis-driven approach, combining in silico modeling with the empirical evaluation of a diverse chemical toolkit.[15] As our understanding of peptide-protein interactions deepens, the demand for novel and sophisticated UAAs will only continue to grow, pushing the boundaries of therapeutic innovation.
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Botezan, D., et al. (2021). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 22(15), 8235. [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1175-1193. [Link]
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Levin, A., et al. (2014). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 8(10), 10111-10119. [Link]
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Tsuchiya, Y., et al. (2006). Side-Chain Conformational Changes upon Protein-Protein Association. Protein Science, 15(5), 1153-1160. [Link]
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Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]
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Majumder, S., et al. (2021). Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes. Polymers, 13(11), 1849. [Link]
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Levin, A., et al. (2014). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed Central. [Link]
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Simon, M. D., & Hecht, M. H. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Current Opinion in Chemical Biology, 74, 102298. [Link]
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Bystrov, V. S., et al. (2016). Modeling and physical properties of diphenylalanine peptide nanotubes containing water molecules. Ferroelectrics, 495(1), 116-125. [Link]
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Zhang, Z., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 709-713. [Link]
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Gorbitz, C. H. (2007). Structure of D-diphenylalanine dipeptide (H-D-Phe-D-Phe-OH, FF) microtube. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4608. [Link]
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- 7. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side-Chain Conformational Changes upon Protein-Protein Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Carboxyl Protecting Groups
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of a carboxyl protecting group is a critical determinant of a synthetic route's success. The inherent reactivity of the carboxylic acid functional group necessitates its temporary masking to prevent unwanted side reactions during various transformations. This guide provides a comprehensive comparison of the stability of commonly employed carboxyl protecting groups, offering field-proven insights and detailed experimental data to inform your synthetic strategy. We will delve into the mechanistic underpinnings of their stability and provide robust protocols for their application and removal.
The Logic of Orthogonal Protection: A Strategic Imperative
Modern multi-step synthesis often involves molecules with multiple functional groups, each requiring selective manipulation. The concept of orthogonal protection is paramount in such scenarios.[1] This strategy allows for the deprotection of one specific protecting group under a unique set of conditions that do not affect other protecting groups present in the molecule.[2] The choice of a carboxyl protecting group is therefore not made in isolation but is a crucial component of a broader, logic-based synthetic plan.
Visualizing Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection strategies for common carboxyl protecting groups.
Comparative Stability Analysis of Common Carboxyl Protecting Groups
The stability of a protecting group is not an absolute property but is highly dependent on the reaction conditions. The following table provides a comparative overview of the stability of four widely used carboxyl protecting groups under various chemical environments.
| Protecting Group | Structure | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Reductive Conditions (e.g., H₂, Pd/C) | Nucleophiles (e.g., Grignard, Organolithiums) |
| Methyl Ester | -COOCH₃ | Stable (mild acid), Labile (strong acid) | Labile | Stable | Labile |
| Benzyl Ester | -COOCH₂Ph | Stable (mild acid), Labile (strong acid) | Generally Stable | Labile | Labile |
| tert-Butyl Ester | -COOC(CH₃)₃ | Labile | Generally Stable | Stable | Stable |
| Silyl Ester | -COOSiR₃ | Labile | Labile | Stable | Labile |
Table 1: Comparative stability of common carboxyl protecting groups.[3][4]
In-Depth Analysis of Protecting Groups and Experimental Protocols
Methyl and Ethyl Esters: The Workhorses of Carboxyl Protection
Simple alkyl esters, such as methyl and ethyl esters, are among the most common and cost-effective choices for carboxyl protection.[5] Their stability profile makes them suitable for a range of synthetic transformations.
Causality of Stability: Methyl and ethyl esters are relatively stable to acidic conditions due to the electron-donating nature of the alkyl group, which disfavors protonation of the carbonyl oxygen. However, under basic conditions, they are readily cleaved via a saponification mechanism, which is typically irreversible due to the formation of a resonance-stabilized carboxylate anion.[5]
Experimental Protocols:
Protection: Fischer Esterification of a Carboxylic Acid [5]
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable alcohol (e.g., methanol or ethanol, ~5-10 mL per mmol of acid).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine , dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ester, which can be further purified by column chromatography if necessary.
Deprotection: Saponification of a Methyl Ester [6]
-
Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (typically 2:1 to 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine , dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Benzyl Esters: The Power of Hydrogenolysis
Benzyl esters offer a unique deprotection pathway that is orthogonal to both acid- and base-labile protecting groups, making them highly valuable in complex syntheses, particularly in peptide chemistry.[2]
Causality of Stability: Benzyl esters are generally stable to both mild acidic and basic conditions. Their key feature is their susceptibility to cleavage by catalytic hydrogenolysis. The benzylic C-O bond is readily reduced in the presence of a palladium catalyst and a hydrogen source.
Experimental Protocols:
Protection: Benzylation of a Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 equiv) and benzyl bromide (1.1 equiv) in a suitable solvent such as DMF or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or cesium carbonate (Cs₂CO₃, 1.2 equiv).
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the reaction is complete as monitored by TLC (typically 2-16 hours).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the benzyl ester, which can be purified by chromatography.
Deprotection: Catalytic Hydrogenolysis of a Benzyl Ester
-
Dissolve the benzyl ester (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol% loading) to the solution.
-
Purge the reaction flask with hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
tert-Butyl Esters: Stability in the Face of Nucleophiles
The tert-butyl (t-Bu) ester is a cornerstone of modern organic synthesis due to its remarkable stability towards basic and nucleophilic reagents, coupled with its facile cleavage under acidic conditions.[3] This unique profile makes it an excellent choice for syntheses involving organometallic reagents or other strong nucleophiles.[3]
Causality of Stability: The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack. Under acidic conditions, the ester undergoes cleavage via a stable tert-butyl carbocation intermediate, a low-energy pathway that allows for mild deprotection conditions.[7]
Experimental Protocols:
Protection: tert-Butylation of a Carboxylic Acid
-
Suspend the carboxylic acid (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tert-butanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., zinc bromide).
-
Carefully add isobutylene gas or liquid (1.5-2.0 equiv) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC, typically 12-24 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent , wash with brine, dry, and concentrate to afford the tert-butyl ester.
Deprotection: Acid-Catalyzed Cleavage of a tert-Butyl Ester [7]
-
Dissolve the tert-butyl ester (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv, often used as a 1:1 mixture with DCM).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Deprotection is usually rapid, often complete within 30 minutes to 2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.
Silyl Esters: Mild Cleavage with Fluoride
Silyl esters, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters, are known for their lability and are typically used for in situ protection or when very mild deprotection conditions are required.
Causality of Stability: The silicon-oxygen bond is susceptible to hydrolysis under both acidic and basic conditions. The key feature of silyl esters is their exceptionally high affinity for fluoride ions, which allows for highly selective cleavage under neutral conditions.
Experimental Protocols:
Protection: Silylation of a Carboxylic Acid
-
Dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (Et₃N, 1.2 equiv) or imidazole (1.5 equiv).
-
Add the silyl chloride (e.g., TBDMS-Cl, 1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the ammonium salt and concentrate the filtrate. The crude silyl ester is often used directly in the next step due to its lability.
Deprotection: Fluoride-Mediated Cleavage of a Silyl Ester
-
Dissolve the silyl ester (1.0 equiv) in an anhydrous solvent such as THF.
-
Add a fluoride source , such as tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF).
-
Stir the reaction at room temperature and monitor by TLC. The deprotection is typically very fast, often complete within minutes.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine , dry, and concentrate to yield the carboxylic acid.
Visualizing Deprotection Mechanisms
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxyl Protecting Groups Stability [organic-chemistry.org]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of D-Homophenylalanine tert-Butyl Ester
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive framework for the proper disposal of D-Homophenylalanine tert-Butyl Ester, a versatile small molecule scaffold.[1] While this specific compound may be discontinued, proper disposal of existing laboratory stock is crucial.[1] This document synthesizes best practices from safety data sheets (SDS) of analogous compounds and regulatory guidelines to ensure a safe and compliant disposal process.
The core principle of chemical waste management is to handle unknown or unclassified substances with a high degree of caution. Although many amino acid esters are not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), the absence of a specific SDS for this compound necessitates a conservative approach.[2][3]
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE) and in a controlled environment. This minimizes the risk of exposure and environmental release.
Personal Protective Equipment (PPE):
Based on guidelines for similar phenylalanine derivatives, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133). | To prevent eye contact with the solid material, which could cause irritation.[2][3][4] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact. It is crucial to inspect gloves before use and use proper removal techniques to avoid contamination.[5][6] |
| Body Protection | Long-sleeved clothing or a laboratory coat. | To minimize skin exposure.[5] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust formation is likely, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust particles.[4][5][7] |
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling bulk quantities or if there is a potential for dust generation.[4][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Wash hands thoroughly after handling.[5]
II. The Disposal Pathway: A Step-by-Step Protocol
The proper disposal route for this compound depends on its classification as either hazardous or non-hazardous waste. The following workflow will guide you through this determination process.
Figure 1. Decision workflow for the proper disposal of this compound.
Experimental Protocol: Hazardous Waste Determination
-
Consult Your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS department has the expertise and knowledge of local, state, and federal regulations to provide definitive guidance.
-
Review Available Data: In the absence of a specific SDS, review the SDS for similar compounds such as D-Homophenylalanine or L-Phenylalanine tert-butyl ester hydrochloride.[2][5] These documents indicate that these related compounds are not considered hazardous. However, this should be used as supporting information, not a final determination.
-
RCRA Hazardous Waste Assessment: According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits certain characteristics.[10][11]
-
Listed Wastes: this compound is not found on the P or U lists of hazardous wastes.[12]
-
Characteristic Wastes:
-
Ignitability: The compound is a solid with a high melting point and is not expected to be ignitable.[4]
-
Corrosivity: It is not an acid or a base and is unlikely to be corrosive.
-
Reactivity: It is stable under normal conditions and does not undergo hazardous polymerization.[4][7]
-
Toxicity: While no specific toxicity data is available for this ester, related compounds show no acute toxicity.[7] However, without definitive data, a conservative approach is warranted.
-
-
III. Disposal Procedures
Scenario 1: Disposal as a Hazardous Waste (Recommended Precautionary Approach)
-
Containerization:
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Add any other information required by your institution's EHS department.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Scenario 2: Disposal as Non-Hazardous Waste (Only with EHS Approval)
If, after consultation with your EHS office, it is determined that this compound can be disposed of as non-hazardous waste:
-
Containerization:
-
Collect the solid waste in a designated, clearly labeled container for non-hazardous laboratory chemical waste.
-
-
Disposal:
Small Spills:
In the event of a small spill:
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4][5]
-
Clean the spill area thoroughly.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines. [Link]
-
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
-
West Virginia Department of Environmental Protection. RCRA Hazardous Waste. [Link]
-
Loba Chemie. Safety Data Sheet: L-PHENYLALANINE FOR BIOCHEMISTRY. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. No results for search term "3D-QEB05530" | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. westliberty.edu [westliberty.edu]
- 8. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. ic.ptb.de [ic.ptb.de]
- 14. lobachemie.com [lobachemie.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. hsrm.umn.edu [hsrm.umn.edu]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
